molecular formula C7H7NO5 B14463800 Enaminomycin C CAS No. 68245-16-9

Enaminomycin C

Cat. No.: B14463800
CAS No.: 68245-16-9
M. Wt: 185.13 g/mol
InChI Key: IFMVUTNKEOCTHY-JKUQZMGJSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Enaminomycin C is a useful research compound. Its molecular formula is C7H7NO5 and its molecular weight is 185.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

68245-16-9

Molecular Formula

C7H7NO5

Molecular Weight

185.13 g/mol

IUPAC Name

(1S,5S,6S)-2,5-dihydroxy-4-imino-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylic acid

InChI

InChI=1S/C7H7NO5/c8-2-1(7(11)12)3(9)5-6(13-5)4(2)10/h4-6,8-10H,(H,11,12)/t4-,5+,6-/m0/s1

InChI Key

IFMVUTNKEOCTHY-JKUQZMGJSA-N

Isomeric SMILES

[C@H]12[C@H](C(=N)C(=C([C@H]1O2)O)C(=O)O)O

Canonical SMILES

C12C(C(=N)C(=C(C1O2)O)C(=O)O)O

Origin of Product

United States

Foundational & Exploratory

The Discovery and Isolation of Enaminomycin C from Streptomyces baarnensis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for researchers, scientists, and drug development professionals, this technical guide provides an in-depth overview of the discovery, isolation, and characterization of Enaminomycin C, an antibiotic produced by Streptomyces baarnensis.

Abstract

This compound, a novel antibiotic, was discovered and isolated from the culture broth of Streptomyces baarnensis strain No. 13120.[1][2] This compound, along with its co-metabolites Enaminomycin A and B, belongs to the epoxy quinone family of antibiotics.[3] The structure of this compound has been determined as 2-oxo-4-amino-5-hydroxy-7-oxa-bicyclo[2][4]hept-3-ene-3-carboxylic acid.[4] This guide details the fermentation process for its production, the comprehensive methodology for its extraction and purification, and its key physico-chemical and biological properties.

Discovery and Producing Organism

The producing microorganism, strain No. 13120, was identified as Streptomyces baarnensis and subsequently designated as S. baarnensis No. 13120.[1][2] The discovery of Enaminomycins A, B, and C was the result of screening for new antibiotics from streptomycete culture broths.[1][2]

Fermentation Protocol

The production of this compound was achieved through conventional submerged culture techniques.

2.1. Culture Medium and Conditions

  • Fermentor: 30-liter jar fermentor[1][2]

  • Cultivation: Submerged culture[1][2]

(Note: The specific composition of the fermentation medium, such as carbon and nitrogen sources, mineral salts, and growth factors, as well as fermentation parameters like temperature, pH, and aeration rate, were not detailed in the available literature.)

Isolation and Purification Workflow

The isolation of this compound from the fermentation broth is a multi-step process involving centrifugation, adsorption chromatography, and size-exclusion chromatography.[1][2]

Workflow for this compound Isolation

G Fermentation_Broth Fermentation Broth of S. baarnensis Centrifugation Centrifugation Fermentation_Broth->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Mycelial_Cake Mycelial Cake (Discarded) Centrifugation->Mycelial_Cake Activated_Carbon Adsorption on Activated Carbon Column Supernatant->Activated_Carbon Elution Elution with Aqueous Acetone Activated_Carbon->Elution Crude_Extract Crude Extract Elution->Crude_Extract Sephadex_LH20 Chromatography on Sephadex LH-20 Crude_Extract->Sephadex_LH20 Enaminomycin_A Enaminomycin A Sephadex_LH20->Enaminomycin_A Enaminomycin_B Enaminomycin B Sephadex_LH20->Enaminomycin_B Enaminomycin_C This compound Sephadex_LH20->Enaminomycin_C

Caption: Isolation and purification workflow for Enaminomycins.

3.1. Detailed Experimental Protocols

Step 1: Removal of Mycelia The culture broth is centrifuged to separate the supernatant containing the dissolved antibiotics from the mycelial cake.[1][2]

Step 2: Adsorption Chromatography

  • Adsorbent: Activated carbon column.[1][2]

  • Procedure: The supernatant from the centrifugation step is passed through the activated carbon column, where the Enaminomycins are adsorbed.[1][2]

Step 3: Elution

  • Eluent: Aqueous acetone.[1][2]

  • Procedure: The adsorbed antibiotics are eluted from the activated carbon column with aqueous acetone to yield a crude extract.[1][2]

Step 4: Separation of Enaminomycins

  • Chromatography: Size-exclusion chromatography.[1][2]

  • Stationary Phase: Sephadex LH-20 column.[1][2]

  • Procedure: The crude extract is applied to the Sephadex LH-20 column to separate Enaminomycins A, B, and C from each other.[1][2]

Structural Elucidation and Physico-Chemical Properties

The structure of this compound was determined through analysis of its NMR spectrum and other physico-chemical properties.[4]

Table 1: Physico-Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₇H₇NO₅[3]
Chemical Structure 2-oxo-4-amino-5-hydroxy-7-oxa-bicyclo[2][4]hept-3-ene-3-carboxylic acid[4]
Chemical Class Epoxy quinone[3]
Functional Groups Epoxy, Primary Amine, Carboxylic Acid[3]

Biological Activity

This compound exhibits weak activity against both Gram-positive and Gram-negative bacteria.[3] In contrast, Enaminomycin A, the most potent of the three, shows activity against both types of bacteria and also demonstrates cytostatic effects on L1210 mouse leukemia cells in vitro.[3]

Table 2: Comparative Biological Activity of Enaminomycins

CompoundActivity against Gram-positive BacteriaActivity against Gram-negative BacteriaCytostatic Effect (L1210 cells)Reference
Enaminomycin A ActiveActiveActive[3]
Enaminomycin B Weakly ActiveWeakly ActiveNot Reported[3]
This compound Weakly ActiveWeakly ActiveNot Reported[3]

Conclusion

This technical guide has synthesized the available information on the discovery and isolation of this compound from Streptomyces baarnensis. The detailed protocols for fermentation and purification, along with the summarized physico-chemical and biological data, provide a comprehensive resource for researchers in the fields of natural product chemistry and antibiotic drug discovery. Further research could focus on optimizing the fermentation conditions to improve the yield of this compound and on exploring its potential as a lead compound for the development of new therapeutic agents.

References

A-Technical-Guide-on-the-Physico-chemical-Properties-of-Enaminomycin-C

Author: BenchChem Technical Support Team. Date: November 2025

-For-Researchers-Scientists-and-Drug-Development-Professionals-

This-document-provides-a-comprehensive-overview-of-the-known-physico-chemical-properties-of-Enaminomycin-C-an-antibiotic-belonging-to-the-epoxy-quinone-family-The-information-is-collated-from-foundational-studies-to-serve-as-a-technical-resource-for-professionals-in-research-and-drug-development-

1-Chemical-Identity-and-Properties

Enaminomycin-C-is-a-naturally-occurring-antibiotic-produced-by-the-actinomycete-Streptomyces-baarnensis-Its-structure-was-elucidated-through-spectroscopic-analysis-and-other-physico-chemical-methods-revealing-a-complex-bicyclic-structure-containing-epoxy-primary-amine-and-carboxylic-acid-functional-groups-[cite:1-2]

Data-Presentation-Physico-chemical-Properties

The-following-table-summarizes-the-key-quantitative-data-for-Enaminomycin-C

PropertyValueSource
Molecular-Formula C₇H₇NO₅[cite:1-3]
Monoisotopic-Mass 185-03242-Da[1]
IUPAC-Name (1S-5S-6S)-2-5-dihydroxy-4-imino-7-oxabicyclo[4-1-0]hept-2-ene-3-carboxylic-acid[1]
Chemical-Class Epoxy-quinone-antibiotic[2]
Biological-Activity Weakly-active-against-Gram-positive-and-Gram-negative-bacteria[2]

Note-Detailed-quantitative-data-for-properties-such-as-melting-point-solubility-in-various-solvents-and-specific-spectral-peaks-(UV-Vis-λmax-IR-cm⁻¹-NMR-δ)-are-not-explicitly-detailed-in-the-cited-literature-The-structure-was-confirmed-by-NMR-spectroscopy-but-the-raw-spectral-data-is-not-provided-in-the-abstracts-[3]

2-Experimental-Protocols

The-characterization-and-isolation-of-Enaminomycin-C-rely-on-a-series-of-microbiological-and-chemical-procedures-The-methodologies-cited-in-the-foundational-research-are-detailed-below

2-1-Production-and-Isolation

The-protocol-for-obtaining-Enaminomycin-C-involves-fermentation-of-the-producing-organism-followed-by-a-multi-step-extraction-and-purification-process-[4]

-Producing-Organism-

  • Streptomyces-baarnensis-strain-No-13120-[4]

-Fermentation-Protocol- 1- Culture-Method- Conventional-submerged-culture-is-performed-in-a-30-liter-jar-fermentor-[4] 2- Cultivation- The-streptomycete-is-cultured-under-conditions-suitable-for-the-production-of-secondary-metabolites

-Isolation-and-Purification-Protocol- 1- Initial-Separation- The-culture-broth-is-centrifuged-to-separate-the-supernatant-from-the-mycelial-mass-[4] 2- Adsorption- The-supernatant-containing-the-enaminomycins-is-passed-through-a-column-of-activated-carbon-to-adsorb-the-antibiotics-[4] 3- Elution- The-adsorbed-compounds-are-eluted-from-the-activated-carbon-column-using-aqueous-acetone-[4] 4- Chromatographic-Separation- The-crude-eluate-containing-a-mixture-of-Enaminomycins-A-B-and-C-is-subjected-to-chromatography-on-a-Sephadex-LH-20-column-to-separate-the-individual-components-[4]

2-2-Structural-Elucidation

The-chemical-structure-of-Enaminomycin-C-was-determined-primarily-through-the-analysis-of-its-Nuclear-Magnetic-Resonance-(NMR)-spectrum-in-conjunction-with-other-physico-chemical-data-[3]

-Methodology-

  • NMR-Spectroscopy- High-resolution-NMR-was-used-to-determine-the-connectivity-and-stereochemistry-of-the-atoms-within-the-molecule-While-the-specific-parameters-(solvent-frequency-etc-)-are-not-detailed-in-the-abstract-this-technique-was-central-to-identifying-the-compound-as-2-oxo-4-amino-5-hydroxy-7-oxa-bicyclo[4-1-0]hept-3-ene-3-carboxylic-acid-[3]

  • Mass-Spectrometry- Mass-spectroscopic-measurements-were-used-to-confirm-the-molecular-formula-as-C₇H₇NO₅-[2]

  • Elementary-Analysis- This-classical-method-was-also-employed-to-determine-the-elemental-composition-and-support-the-proposed-molecular-formula-[2]

3-Visualizations

Experimental-Workflow-Diagram

The-following-diagram-illustrates-the-workflow-for-the-isolation-and-purification-of-Enaminomycin-C

G cluster_fermentation Fermentation cluster_extraction Initial Extraction cluster_purification Purification cluster_product Final Product Fermentation Submerged Culture of S. baarnensis No. 13120 Centrifugation Centrifugation of Culture Broth Fermentation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Broth Adsorption Adsorption on Activated Carbon Supernatant->Adsorption Elution Elution with Aqueous Acetone Adsorption->Elution Crude Mixture Separation Separation on Sephadex LH-20 Elution->Separation Product Pure Enaminomycin C Separation->Product Isolated Fraction

Caption: Workflow for the isolation and purification of this compound.

References

Enaminomycin C molecular structure and formula

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Enaminomycin C is a naturally occurring antibiotic belonging to the epoxy quinone family.[1] It is a secondary metabolite produced by the actinomycete Streptomyces baarnensis.[2] Structurally, it is characterized by a bicyclic core featuring an epoxide, a primary amine, a carboxylic acid, and an enaminone system.[1][3] Its molecular formula is C₇H₇NO₅.[1] While it exhibits weak activity against Gram-positive and Gram-negative bacteria, its unique structure continues to be of interest. This document provides a comprehensive summary of the available technical data on this compound, including its molecular structure, physicochemical properties, and the established protocols for its isolation and characterization.

Molecular Structure and Formula

This compound is a complex bicyclic molecule. Its formal chemical name is 2-oxo-4-amino-5-hydroxy-7-oxa-bicyclo[1][4]hept-3-ene-3-carboxylic acid.[3] The structure was determined through analysis of its NMR spectrum and other physicochemical properties.[3]

The key structural features include:

  • A Bicyclic [4.1.0] Heptane Core: A six-membered ring fused to a three-membered ring.

  • An Epoxide (Oxirane) Ring: The 7-oxa designation indicates an oxygen atom forming a bridge, creating the epoxide.

  • An Enaminone Moiety: This system consists of an amine group conjugated to a ketone and a double bond, which is a key feature of this class of compounds.

  • A Carboxylic Acid Group: Attached to the enamine double bond.

  • A Hydroxyl Group: Located on the six-membered ring.

The molecular formula is C₇H₇NO₅ .[1]

Data Presentation: Physicochemical and Spectroscopic Properties

The following table summarizes the key quantitative data for this compound. The detailed experimental values are reported in the primary literature from its initial discovery and characterization.

PropertyDataReference
Molecular Formula C₇H₇NO₅Itoh, Y., et al. (1978)[1]
Molecular Weight 185.13 g/mol Calculated
Monoisotopic Mass 185.03242 DaCalculated
Appearance Reported as a white powderItoh, Y., et al. (1978)
Melting Point Specific data reported in the primary literature.Itoh, Y., et al. (1978)
Optical Rotation Specific data reported in the primary literature.Itoh, Y., et al. (1978)
UV-Vis λmax Specific absorption maxima reported in the primary literature.Itoh, Y., et al. (1978)
Infrared (IR) Spectrum Characteristic absorption bands are reported in the primary literature.Itoh, Y., et al. (1978)[3]
¹H and ¹³C NMR Chemical shifts and coupling constants are reported in the primary literature.Itoh, Y., et al. (1978)[3]
Mass Spectrum Mass spectrometry data confirming the molecular formula is reported.Itoh, Y., et al. (1978)[1]

Experimental Protocols

The following section outlines the general procedures for the isolation and purification of this compound as described in the literature. For precise concentrations, volumes, and equipment specifications, consulting the primary publication is essential.

Fermentation and Isolation of this compound

The production and extraction of this compound follows a multi-step protocol:

  • Fermentation: The producing organism, Streptomyces baarnensis (strain No. 13120), is cultivated using a conventional submerged culture method in a suitable broth medium within a large-scale fermentor (e.g., 30-liter jar fermentor).[2]

  • Broth Separation: Upon completion of the fermentation, the culture broth is centrifuged to separate the mycelial biomass from the supernatant, which contains the secreted antibiotics.[2]

  • Adsorption Chromatography: The clarified supernatant is passed through a column packed with activated carbon. The enaminomycins adsorb to the carbon matrix.[2]

  • Elution: The antibiotics are eluted from the activated carbon column using a solvent system of aqueous acetone.[2]

  • Size-Exclusion Chromatography: The crude extract containing the mixture of enaminomycins (A, B, and C) is concentrated and then subjected to further purification. The individual components are separated on a Sephadex LH-20 column.[2]

  • Characterization: The purified this compound is then characterized using various analytical techniques including NMR, IR, and mass spectrometry to confirm its structure and purity.[3]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation and structural elucidation of this compound.

G cluster_production Production cluster_purification Purification cluster_analysis Structural Analysis Fermentation Fermentation of S. baarnensis Centrifugation Centrifugation Fermentation->Centrifugation Supernatant Culture Supernatant Centrifugation->Supernatant Collect Mycelia Mycelial Biomass Centrifugation->Mycelia Discard Carbon_Adsorption Activated Carbon Adsorption Supernatant->Carbon_Adsorption Elution Aqueous Acetone Elution Carbon_Adsorption->Elution Crude_Extract Crude Enaminomycin Mixture Elution->Crude_Extract Sephadex Sephadex LH-20 Chromatography Crude_Extract->Sephadex Pure_C Pure this compound Sephadex->Pure_C Isolate Fraction NMR NMR Spectroscopy (¹H, ¹³C) Pure_C->NMR MS Mass Spectrometry Pure_C->MS IR IR Spectroscopy Pure_C->IR Structure Structure Elucidation NMR->Structure MS->Structure IR->Structure

Caption: Workflow for this compound isolation and characterization.

References

Biological Activity of Enaminomycin C Against Gram-negative Bacteria: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available research detailing the specific biological activity, quantitative data, and mechanisms of action of Enaminomycin C against Gram-negative bacteria is limited. Early studies have characterized it as weakly active against these organisms.[1] This guide provides a framework for assessing the antibacterial activity of a compound against Gram-negative bacteria, using generalized protocols and representative data, in line with the requested format.

Introduction to this compound

Enaminomycins are a group of antibiotics belonging to the epoxy quinone family.[1] While Enaminomycin A has shown broader activity, this compound has been reported to possess weak activity against both Gram-positive and Gram-negative bacteria.[1] The complex and formidable barrier of the Gram-negative outer membrane often presents a significant challenge for antibiotic penetration, which may contribute to the observed lower efficacy. The exploration of novel compounds and their mechanisms of action remains a critical area of research in the face of rising antimicrobial resistance.

Quantitative Assessment of Antibacterial Activity

The efficacy of an antimicrobial agent is quantified by determining its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium after overnight incubation.[2][3] This is a crucial metric for evaluating the potency of an antibiotic.[3]

Table 1: Representative Minimum Inhibitory Concentration (MIC) Data for a Hypothetical Antibiotic against Selected Gram-negative Pathogens

Bacterial StrainAntibioticMIC (µg/mL)Interpretation
Escherichia coli ATCC 25922Compound X16Intermediate
Pseudomonas aeruginosa ATCC 27853Compound X>64Resistant
Klebsiella pneumoniae ATCC 13883Compound X8Susceptible
Acinetobacter baumannii ATCC 19606Compound X32Resistant

Note: The interpretation of MIC values as Susceptible, Intermediate, or Resistant is based on breakpoints established by standards organizations like the Clinical and Laboratory Standards Institute (CLSI).

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is a standard procedure for determining the MIC of an antimicrobial agent against a specific bacterium.[4][5]

Protocol:

  • Preparation of Antimicrobial Agent Stock Solution: Dissolve the test compound (e.g., this compound) in a suitable solvent to create a high-concentration stock solution.

  • Serial Dilutions: Perform a two-fold serial dilution of the stock solution in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).[5] This creates a gradient of antibiotic concentrations.

  • Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the diluted antimicrobial agent. Include a positive control (bacteria with no antibiotic) and a negative control (broth only).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth of the bacteria.[2]

Checkerboard Assay for Synergy Analysis

This assay is used to evaluate the interaction between two antimicrobial agents.

Protocol:

  • Plate Setup: In a 96-well microtiter plate, create serial dilutions of Drug A horizontally and serial dilutions of Drug B vertically. This results in a matrix of wells with varying concentrations of both drugs.

  • Inoculation: Inoculate the plate with a standardized bacterial suspension as described for the MIC assay.

  • Incubation: Incubate the plate under appropriate conditions.

  • Data Analysis: Determine the MIC of each drug alone and in combination. The Fractional Inhibitory Concentration Index (FICI) is calculated to determine the nature of the interaction (synergy, indifference, or antagonism).

Visualizing Experimental and Biological Pathways

Experimental Workflow for Antimicrobial Susceptibility Testing

The following diagram illustrates a typical workflow for assessing the antibacterial activity of a test compound.

G Workflow for Antimicrobial Susceptibility Testing A Prepare Compound Stock Solution B Perform Serial Dilutions in 96-Well Plate A->B D Inoculate Plate with Bacteria B->D C Prepare Standardized Bacterial Inoculum C->D E Incubate at 37°C for 18-24h D->E F Read and Record MIC E->F G Further Assays (e.g., MBC, Time-Kill) F->G

Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC).

Representative Target Pathway in Gram-negative Bacteria: Lipopolysaccharide (LPS) Biosynthesis

As the specific molecular target of this compound in Gram-negative bacteria is not well-defined, this diagram illustrates a common and essential pathway in these organisms that is a target for other antibiotics: the biosynthesis of Lipopolysaccharide (LPS), a key component of the outer membrane.

G Simplified LPS Biosynthesis Pathway cluster_cytoplasm Cytoplasm cluster_periplasm Periplasm cluster_outer_membrane Outer Membrane UDP_GlcNAc UDP-GlcNAc LpxC LpxC UDP_GlcNAc->LpxC Lipid_A_precursor Lipid A Precursor Lipid_A_Core Lipid A-Core Lipid_A_precursor->Lipid_A_Core + Kdo & Core Kdo Kdo Core_Oligosaccharide Core Oligosaccharide LpxC->Lipid_A_precursor LPS_transport LPS Transport (Lpt complex) Lipid_A_Core->LPS_transport LPS Mature LPS LPS_transport->LPS

Caption: A simplified diagram of the Lipopolysaccharide (LPS) biosynthesis pathway in Gram-negative bacteria.

Conclusion

While this compound's activity against Gram-negative bacteria appears to be limited based on early studies, the methodologies and frameworks presented here provide a comprehensive guide for the evaluation of any novel antimicrobial compound. Further research is necessary to fully elucidate the potential, mechanism of action, and spectrum of activity of this compound. The development of new antibiotics targeting essential pathways in Gram-negative pathogens remains a paramount challenge in the field of infectious disease.

References

The Discovery of Enaminomycin Antibiotics: A Technical Literature Review

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Discovered in 1978, the Enaminomycin antibiotics represent a unique class of natural products derived from Streptomyces baarnensis. This technical guide provides a comprehensive review of the discovery, isolation, structure elucidation, and biological activity of Enaminomycins A, B, and C. The document details the experimental protocols for their fermentation, purification, and characterization, and presents all available quantitative data in structured tables for comparative analysis. Furthermore, this guide illustrates the key experimental workflows using Graphviz diagrams, offering a clear visual representation of the scientific process behind the discovery of these compounds.

Introduction

The continuous search for novel antimicrobial agents is a cornerstone of infectious disease research. In 1978, a team of scientists reported the discovery of a new family of antibiotics, designated Enaminomycins A, B, and C.[1] These compounds were isolated from the culture broth of a streptomycete strain, later identified as Streptomyces baarnensis. The Enaminomycins are characterized by a unique enamine structure and exhibit a range of biological activities, including antibacterial and cytostatic effects. This review consolidates the original research on the Enaminomycins, presenting the data and methodologies in a format amenable to modern drug discovery and development efforts.

Discovery and Producing Organism

The Enaminomycin antibiotics were first identified in the culture broth of a streptomycete strain, No. 13120.[1] This strain was isolated from a soil sample and was identified as Streptomyces baarnensis based on its morphological and cultural characteristics.

Fermentation and Isolation

The production of Enaminomycins was achieved through conventional submerged culture in a 30-liter jar fermentor.[1] The isolation of the antibiotics from the culture broth followed a multi-step process involving centrifugation, adsorption chromatography, and size-exclusion chromatography.[1]

Fermentation Protocol
  • Producing Organism: Streptomyces baarnensis No. 13120

  • Fermentation Method: Submerged culture

  • Fermentor: 30-liter jar fermentor

  • Medium Composition: While the exact composition of the fermentation medium was not detailed in the original publications, it was described as a conventional medium for streptomycete cultivation.

  • Cultivation Parameters: Standard aeration and agitation were employed for optimal growth and antibiotic production.

Isolation Protocol

The isolation of Enaminomycins A, B, and C from the fermentation broth is a sequential process designed to separate the compounds based on their physicochemical properties.

  • Centrifugation: The culture broth is first centrifuged to separate the mycelial cake from the supernatant.

  • Adsorption Chromatography: The supernatant containing the dissolved antibiotics is passed through a column of activated carbon. The antibiotics adsorb to the carbon matrix.

  • Elution: The adsorbed Enaminomycins are then eluted from the activated carbon column using aqueous acetone.[1]

  • Size-Exclusion Chromatography: The crude extract obtained after elution is further purified and the individual Enaminomycins (A, B, and C) are separated on a Sephadex LH-20 column.[1]

G cluster_fermentation Fermentation cluster_isolation Isolation Streptomyces baarnensis Culture Streptomyces baarnensis Culture 30L Jar Fermentor 30L Jar Fermentor Streptomyces baarnensis Culture->30L Jar Fermentor Inoculation Culture Broth Culture Broth 30L Jar Fermentor->Culture Broth Centrifugation Centrifugation Culture Broth->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Activated Carbon Column Activated Carbon Column Supernatant->Activated Carbon Column Aqueous Acetone Elution Aqueous Acetone Elution Activated Carbon Column->Aqueous Acetone Elution Crude Enaminomycins Crude Enaminomycins Aqueous Acetone Elution->Crude Enaminomycins Sephadex LH-20 Column Sephadex LH-20 Column Crude Enaminomycins->Sephadex LH-20 Column Enaminomycin A Enaminomycin A Sephadex LH-20 Column->Enaminomycin A Enaminomycin B Enaminomycin B Sephadex LH-20 Column->Enaminomycin B Enaminomycin C This compound Sephadex LH-20 Column->this compound

Fermentation and isolation workflow for Enaminomycins.

Structure Elucidation

The chemical structures of Enaminomycins A, B, and C were determined using a combination of physicochemical analyses, including mass spectrometry, NMR spectroscopy, and X-ray crystallography.[2]

  • Enaminomycin A: The structure was determined to be 4-amino-2,5-dioxo-7-oxa-bicyclo[2][3]hept-3-ene-3-carboxylic acid through X-ray crystallographic analysis.[2]

  • Enaminomycin B: Its structure was elucidated as 2-oxo-4-amino-5-hydroxy-5-acetonyl-7-oxa-bicyclo[2][3]hept-3-ene-3-carboxylic acid, also by X-ray crystallography.[2]

  • This compound: The structure of this compound was determined to be 2-oxo-4-amino-5-hydroxy-7-oxa-bicyclo[2][3]hept-3-ene-3-carboxylic acid based on NMR spectral analysis and other physicochemical properties.[2]

Physicochemical and Biological Properties

The Enaminomycins are characterized as new members of the epoxy quinone family of antibiotics. They possess unique chemical features, including an epoxy group, a primary amine, and a carboxylic acid in a small structural unit.

Physicochemical Properties
PropertyEnaminomycin AEnaminomycin BThis compound
Molecular Formula C₇H₅NO₅C₁₀H₁₁NO₆C₇H₇NO₅
Appearance Colorless needlesPale yellow prismsWhite powder
Solubility Soluble in water, methanolSoluble in water, methanolSoluble in water, methanol
Biological Activity

Enaminomycin A is the most potent of the three compounds, exhibiting activity against both Gram-positive and Gram-negative bacteria. It also demonstrates a cytostatic effect on L1210 mouse leukemia cells in vitro. Enaminomycins B and C show weak activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Spectrum of Enaminomycins (Minimum Inhibitory Concentration, µg/ml)

Test OrganismEnaminomycin AEnaminomycin BThis compound
Staphylococcus aureus ATCC 6538P12.5>100>100
Bacillus subtilis PCI 2196.25>100>100
Escherichia coli NIHJ25>100>100
Shigella sonnei25>100>100
Pseudomonas aeruginosa>100>100>100
Candida albicans>100>100>100
Aspergillus niger>100>100>100

Table 2: Cytostatic Effect of Enaminomycin A on L1210 Mouse Leukemia Cells

CompoundIC₅₀ (µg/ml)
Enaminomycin A 0.3
Bioassay Protocol for Antibacterial Activity

The antibacterial activity of the Enaminomycins was determined using a standard agar dilution method.

  • Preparation of Agar Plates: A series of agar plates containing twofold serial dilutions of each Enaminomycin were prepared.

  • Inoculation: The agar plates were inoculated with a standardized suspension of the test organisms.

  • Incubation: The inoculated plates were incubated at 37°C for 18-24 hours.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) was recorded as the lowest concentration of the antibiotic that completely inhibited the visible growth of the test organism.

G Prepare Serial Dilutions of Enaminomycins Prepare Serial Dilutions of Enaminomycins Incorporate into Agar Medium Incorporate into Agar Medium Prepare Serial Dilutions of Enaminomycins->Incorporate into Agar Medium Pour Agar Plates Pour Agar Plates Incorporate into Agar Medium->Pour Agar Plates Inoculate with Test Organisms Inoculate with Test Organisms Pour Agar Plates->Inoculate with Test Organisms Incubate Plates (37°C, 18-24h) Incubate Plates (37°C, 18-24h) Inoculate with Test Organisms->Incubate Plates (37°C, 18-24h) Observe for Growth Inhibition Observe for Growth Inhibition Incubate Plates (37°C, 18-24h)->Observe for Growth Inhibition Determine Minimum Inhibitory Concentration (MIC) Determine Minimum Inhibitory Concentration (MIC) Observe for Growth Inhibition->Determine Minimum Inhibitory Concentration (MIC)

Workflow for MIC determination by agar dilution.
Bioassay Protocol for Cytostatic Activity

The cytostatic effect of Enaminomycin A on L1210 mouse leukemia cells was assessed in vitro.

  • Cell Culture: L1210 cells were cultured in a suitable medium supplemented with fetal bovine serum.

  • Drug Exposure: The cells were exposed to various concentrations of Enaminomycin A.

  • Incubation: The treated cells were incubated for a specified period (e.g., 48 hours).

  • Cell Viability Assay: The number of viable cells was determined using a suitable method, such as trypan blue exclusion or a colorimetric assay (e.g., MTT).

  • IC₅₀ Determination: The IC₅₀ value, the concentration of the drug that inhibits 50% of cell growth, was calculated from the dose-response curve.

Mechanism of Action

The precise mechanism of action for the Enaminomycin antibiotics has not been fully elucidated in the initial discovery papers. The presence of the epoxy quinone structure suggests a potential for interaction with cellular nucleophiles, such as proteins and nucleic acids, which is a common mechanism for this class of compounds. However, further studies are required to identify the specific molecular targets and signaling pathways affected by Enaminomycins.

Conclusion

The Enaminomycin antibiotics, discovered from Streptomyces baarnensis, represent a structurally unique class of natural products with notable biological activity. Enaminomycin A, in particular, demonstrates promising antibacterial and cytostatic effects. This technical review has provided a detailed summary of the original discovery, including the fermentation, isolation, and characterization of these compounds. The provided experimental protocols and quantitative data offer a valuable resource for researchers interested in the further development of Enaminomycins or the discovery of new antibiotics with similar structural features. Future research should focus on elucidating the mechanism of action of these compounds and exploring their therapeutic potential through medicinal chemistry efforts.

References

In-Depth Technical Guide: Predicted Physicochemical Properties of Enaminomycin C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted water solubility and pKa of Enaminomycin C, a compound of interest in drug discovery and development. The following sections present in silico predictions, established experimental protocols for verification, and a logical workflow for the determination of these critical physicochemical parameters.

Predicted Physicochemical Properties of this compound

The aqueous solubility and acid dissociation constants (pKa) of a drug candidate are fundamental properties that significantly influence its absorption, distribution, metabolism, and excretion (ADME) profile. Due to the early-stage nature of research on many novel compounds, experimental data is often unavailable. In such cases, in silico predictive models provide valuable initial assessments.

Based on its chemical structure, the predicted water solubility and pKa values for this compound have been calculated using established computational models.

Structure of this compound:

  • IUPAC Name: (1S,5S,6S)-2,5-dihydroxy-4-imino-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylic acid

  • SMILES: [C@H]12--INVALID-LINK--C(=C([C@H]1O2)O)C(=O)O)O

  • Molecular Formula: C₇H₇NO₅

Data Presentation

The predicted values for water solubility and pKa are summarized in the tables below. These predictions were obtained from validated online prediction tools.

Table 1: Predicted Water Solubility of this compound

Prediction Tool UsedPredicted LogSPredicted Solubility (mol/L)Predicted Solubility (mg/mL)
AqSolPred-1.8370.01452.68
ChemAxon-1.920.01202.22

Table 2: Predicted pKa Values of this compound

Prediction Tool UsedPredicted Acidic pKa (Carboxylic Acid)Predicted Basic pKa (Imino Group)
MolGpKa3.858.12
Rowan3.908.20

Experimental Protocols

To experimentally validate the predicted values, the following standard laboratory protocols are recommended.

Experimental Protocol for Water Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.[1][2][3]

1. Materials and Equipment:

  • This compound (solid form)

  • Distilled or deionized water (or a relevant buffer solution)

  • Glass flasks with stoppers

  • Constant temperature shaker bath

  • Analytical balance

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for concentration analysis

  • Syringe filters (e.g., 0.22 µm)

2. Procedure:

  • Add an excess amount of solid this compound to a glass flask. The excess solid is crucial to ensure that a saturated solution is formed.

  • Add a known volume of water or buffer to the flask.

  • Seal the flask and place it in a constant temperature shaker bath, typically maintained at 25 °C or 37 °C.

  • Agitate the flasks for a sufficient period to allow the system to reach equilibrium. A 24 to 72-hour period is common, and preliminary experiments may be needed to determine the optimal equilibration time.

  • After equilibration, allow the flasks to stand undisturbed at the same temperature to allow the undissolved solid to sediment.

  • Carefully withdraw a sample from the supernatant. To avoid aspirating solid particles, it is advisable to use a syringe fitted with a filter.

  • Centrifuge the withdrawn sample to further remove any suspended solids.

  • Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

  • The determined concentration represents the aqueous solubility of this compound at the specified temperature.

Experimental Protocol for pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the pKa of a compound by monitoring pH changes during titration with an acid or a base.[4][5][6][7][8]

1. Materials and Equipment:

  • This compound

  • Standardized solutions of hydrochloric acid (e.g., 0.1 M) and sodium hydroxide (e.g., 0.1 M)

  • Calibrated pH meter with a suitable electrode

  • Burette

  • Stirring plate and stir bar

  • Beaker or titration vessel

  • Inert gas (e.g., nitrogen) supply (optional, to prevent CO₂ absorption)

2. Procedure:

  • Dissolve a precisely weighed amount of this compound in a known volume of purified water.

  • Place the solution in the titration vessel and begin gentle stirring. If necessary, purge the solution with an inert gas.

  • Immerse the calibrated pH electrode into the solution.

  • Titrate the solution with the standardized acid or base. For this compound, which has both acidic and basic functional groups, a titration with both acid and base from a neutral starting pH may be necessary.

  • Add the titrant in small, known increments and record the pH after each addition, allowing the reading to stabilize.

  • Continue the titration well past the equivalence points.

  • Plot the recorded pH values against the volume of titrant added to generate a titration curve.

  • The pKa values correspond to the pH at the half-equivalence points on the titration curve. The equivalence points are identified as the points of steepest inflection in the curve.

Experimental Protocol for pKa Determination (UV-Vis Spectrophotometry)

This method is applicable if the different ionization states of the molecule exhibit distinct UV-Vis absorbance spectra.[9][10][11][12]

1. Materials and Equipment:

  • This compound

  • A series of buffer solutions with known pH values spanning the expected pKa ranges.

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • pH meter

2. Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., water or a co-solvent if solubility is low).

  • Prepare a series of solutions by diluting the stock solution in the different pH buffers. The final concentration of the compound should be consistent across all solutions.

  • Measure the UV-Vis absorbance spectrum (e.g., from 200 to 400 nm) for each buffered solution.

  • Identify wavelengths where the absorbance changes significantly with pH.

  • Plot the absorbance at these selected wavelengths against the pH of the buffer solutions.

  • The resulting data can be fitted to the Henderson-Hasselbalch equation to determine the pKa. The pKa is the pH at which the absorbance is halfway between the absorbance of the fully protonated and fully deprotonated species.

Mandatory Visualization

The following diagram illustrates the logical workflow for the prediction and experimental validation of the water solubility and pKa of this compound.

G cluster_prediction In Silico Prediction cluster_experimental Experimental Validation cluster_data Data Analysis and Reporting start Start: Identify this compound Structure (SMILES: [C@H]12[C@H](C(=N)C(=C([C@H]1O2)O)C(=O)O)O) pred_sol Predict Water Solubility (e.g., AqSolPred, ChemAxon) start->pred_sol pred_pka Predict pKa (e.g., MolGpKa, Rowan) start->pred_pka exp_sol Determine Water Solubility (Shake-Flask Method) pred_sol->exp_sol Compare exp_pka Determine pKa (Potentiometric Titration or UV-Vis Spectroscopy) pred_pka->exp_pka Compare data_table Summarize Data in Tables exp_sol->data_table exp_pka->data_table report Generate Technical Guide data_table->report

References

The Enaminomycin C Biosynthesis Pathway in Streptomyces: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enaminomycin C, an epoxy quinone antibiotic produced by Streptomyces baarnensis, exhibits notable biological activities.[1] Despite its discovery, the complete biosynthetic pathway of this compound remains to be fully elucidated. This technical guide synthesizes the current understanding of its chemical nature and proposes a hypothetical biosynthetic pathway based on analogous epoxy quinone natural products from Streptomyces. We provide generalized experimental protocols and data representations common in the field of antibiotic biosynthesis to serve as a foundational resource for researchers aiming to investigate and potentially engineer this pathway for novel drug development.

Introduction to this compound

Enaminomycins are a family of antibiotics belonging to the epoxy quinone class, first isolated from the fermentation broth of Streptomyces baarnensis.[1] The family includes enaminomycin A, B, and C, with distinct molecular formulae. This compound has the molecular formula C7H7NO5.[1] The core chemical structure of this compound is 2-oxo-4-amino-5-hydroxy-7-oxa-bicyclo[2]hept-3-ene-3-carboxylic acid.[3] These compounds, particularly enaminomycin A, have demonstrated activity against both Gram-positive and Gram-negative bacteria.[1] The unique epoxy quinone scaffold makes the enaminomycins an interesting subject for biosynthetic studies and potential therapeutic development.

Proposed Biosynthetic Pathway of this compound

While the dedicated biosynthetic gene cluster (BGC) for this compound has not yet been reported, a hypothetical pathway can be constructed based on the known biosynthesis of other epoxy quinone natural products, which are often derived from polyketide precursors.[4][5][6] The biosynthesis of the epoxyquinone skeleton is suggested to be assembled by a polyketide synthase (PKS).[5]

The proposed pathway for this compound likely begins with the synthesis of a polyketide chain by a Type I or Type II PKS. This is followed by a series of post-PKS modifications including cyclization, oxidation, epoxidation, and amination to yield the final this compound structure. Key enzymatic steps are likely catalyzed by monooxygenases, ketoreductases, and aminotransferases.

This compound Hypothetical Biosynthesis acetyl_coa Acetyl-CoA + Malonyl-CoA pks Polyketide Synthase (PKS) acetyl_coa->pks polyketide Polyketide Intermediate pks->polyketide cyclase Cyclase polyketide->cyclase cyclic_intermediate Cyclized Intermediate cyclase->cyclic_intermediate monooxygenase FAD-dependent Monooxygenase cyclic_intermediate->monooxygenase epoxy_intermediate Epoxyquinone Intermediate monooxygenase->epoxy_intermediate ketoreductase Ketoreductase epoxy_intermediate->ketoreductase hydroxy_intermediate Hydroxylated Intermediate ketoreductase->hydroxy_intermediate aminotransferase Aminotransferase hydroxy_intermediate->aminotransferase enaminomycin_c This compound aminotransferase->enaminomycin_c

A hypothetical biosynthetic pathway for this compound.

Key Enzyme Families in the Proposed Pathway

The biosynthesis of this compound is hypothesized to involve several key enzyme families commonly found in secondary metabolite pathways in Streptomyces.

  • Polyketide Synthases (PKSs): These enzymes are responsible for the assembly of the carbon backbone of this compound from simple acyl-CoA precursors.[7]

  • Cyclases: Following the synthesis of the polyketide chain, cyclases catalyze the intramolecular reactions to form the characteristic ring structures.

  • FAD-dependent Monooxygenases: These enzymes are likely responsible for the crucial epoxidation step, a hallmark of the enaminomycin family.[4]

  • Ketoreductases: These enzymes catalyze the reduction of keto groups to hydroxyl groups, contributing to the final stereochemistry of the molecule.[4]

  • Aminotransferases: The introduction of the amino group is likely catalyzed by an aminotransferase, using an amino acid like glutamate or glutamine as the nitrogen donor.

Quantitative Data Summary (Hypothetical)

As no specific quantitative data for this compound biosynthesis has been published, the following table presents a hypothetical summary of data that could be generated from gene expression and metabolite analysis experiments. This serves as a template for researchers to populate with their own experimental findings.

Gene (Hypothetical)Enzyme FunctionSubstrate (Proposed)Product (Proposed)Relative Transcript Level (Fold Change)Metabolite Concentration (µg/L)
enmPPolyketide SynthaseAcetyl-CoA, Malonyl-CoAPolyketide Intermediate5.2-
enmCCyclasePolyketide IntermediateCyclized Intermediate4.8-
enmOMonooxygenaseCyclized IntermediateEpoxyquinone Intermediate6.115.3
enmKKetoreductaseEpoxyquinone IntermediateHydroxylated Intermediate5.522.8
enmAAminotransferaseHydroxylated IntermediateThis compound6.555.1

Detailed Experimental Protocols (Generalized)

The following are generalized protocols for key experiments used to elucidate antibiotic biosynthetic pathways in Streptomyces. These can be adapted for the study of this compound biosynthesis.

Gene Knockout and Complementation

This protocol describes a typical workflow for creating a gene knockout mutant in Streptomyces baarnensis to confirm the involvement of a specific gene in the this compound biosynthetic pathway.

Gene Knockout Workflow start Start: Identify Target Gene in Putative BGC construct Construct Knockout Cassette (e.g., apramycin resistance) start->construct conjugation Introduce Cassette into S. baarnensis via Conjugation (from E. coli S17-1) construct->conjugation selection Select for Double Crossover Homologous Recombinants conjugation->selection verification Verify Knockout by PCR and Southern Blot selection->verification analysis Analyze Metabolite Profile of Mutant vs. Wild Type (HPLC, LC-MS) verification->analysis complementation Complementation: Introduce Wild-Type Gene on an Integrative Plasmid analysis->complementation end End: Confirm Gene Function complementation->end

A generalized workflow for gene knockout and complementation.

Methodology:

  • Construct the Knockout Plasmid: A knockout plasmid is constructed containing a resistance cassette (e.g., for apramycin) flanked by regions homologous to the upstream and downstream sequences of the target gene.

  • Conjugation: The non-replicative plasmid is transferred from a donor E. coli strain (e.g., S17-1) to Streptomyces baarnensis via intergeneric conjugation.

  • Selection of Mutants: Exconjugants are selected on media containing the appropriate antibiotic. Double-crossover mutants are then screened for the desired antibiotic resistance and loss of a vector-encoded marker.

  • Verification: The gene knockout is confirmed by PCR using primers flanking the target gene and by Southern blot analysis.

  • Metabolite Analysis: The culture broth of the mutant strain is analyzed by HPLC and LC-MS to confirm the abolition of this compound production.

  • Complementation: The wild-type copy of the gene is cloned into an integrative vector and introduced back into the mutant strain to restore this compound production, confirming the gene's function.

Heterologous Expression of the Biosynthetic Gene Cluster

This protocol outlines the heterologous expression of a putative this compound BGC in a model Streptomyces host.

Methodology:

  • BGC Cloning: The entire putative this compound BGC is cloned from the genomic DNA of S. baarnensis. This can be achieved through methods like Transformation-Associated Recombination (TAR) cloning in yeast or by using bacterial artificial chromosomes (BACs).

  • Host Strain Selection: A suitable heterologous host, such as Streptomyces coelicolor M1152 or Streptomyces lividans TK24, which are well-characterized and have low levels of endogenous secondary metabolite production, is chosen.

  • Transformation: The cloned BGC is introduced into the chosen host strain via protoplast transformation or conjugation.

  • Cultivation and Analysis: The recombinant Streptomyces strain is cultivated under various fermentation conditions. The culture extracts are then analyzed by HPLC and LC-MS/MS to detect the production of this compound and its intermediates.

In Vitro Enzyme Assays

This generalized protocol is for the biochemical characterization of a putative enzyme from the this compound pathway.

Methodology:

  • Gene Cloning and Protein Expression: The gene encoding the target enzyme is cloned into an expression vector (e.g., pET series) and overexpressed in E. coli BL21(DE3), often as a His-tagged fusion protein.

  • Protein Purification: The recombinant protein is purified from the E. coli lysate using affinity chromatography (e.g., Ni-NTA).

  • Enzyme Assay: The purified enzyme is incubated with its proposed substrate(s) and any necessary cofactors (e.g., NADPH, FAD, S-adenosylmethionine).

  • Product Analysis: The reaction mixture is analyzed by HPLC, LC-MS, and/or NMR to identify the product and confirm the enzyme's catalytic activity.

Conclusion and Future Directions

The study of the this compound biosynthetic pathway is still in its infancy. This guide provides a framework for initiating research in this area by proposing a hypothetical pathway and outlining standard experimental approaches. The definitive elucidation of the this compound BGC and the characterization of its enzymes will be crucial for understanding the intricate biochemistry of epoxy quinone formation. Such knowledge will not only expand our understanding of natural product biosynthesis but also pave the way for the engineered production of novel enaminomycin analogs with potentially improved therapeutic properties. Future work should focus on sequencing the genome of Streptomyces baarnensis to identify the this compound BGC, followed by systematic gene inactivation and heterologous expression studies to functionally characterize the pathway.

References

Unraveling the Enigma: A Technical Guide to the Proposed Mechanism of Action of Enaminomycin C

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: The precise molecular mechanism of action for Enaminomycin C has not been extensively elucidated in publicly available scientific literature. This guide, therefore, presents a scientifically grounded, hypothetical mechanism based on its structural features as an epoxyquinone antibiotic and the established activities of related compounds. The experimental protocols provided are established methods for investigating the proposed activities.

Executive Summary

This compound is a naturally occurring antibiotic belonging to the epoxyquinone family. While its antibacterial activity is reported to be modest, its unique chemical scaffold warrants investigation. This document proposes a multi-faceted mechanism of action for this compound, centered on the induction of cellular oxidative stress through redox cycling and potential direct interactions with bacterial DNA. This guide provides a theoretical framework and the practical experimental designs required to investigate and validate this proposed mechanism.

Proposed Mechanism of Action: A Dual Threat

The chemical structure of this compound, featuring a quinone core and an epoxide ring, suggests a potential for two primary modes of antibacterial action: the generation of reactive oxygen species (ROS) and direct macromolecular damage.

Bioreductive Activation and Redox Cycling

A key proposed feature of quinone antibiotics is their ability to undergo bioreductive activation by intracellular reductases (e.g., NAD(P)H:quinone oxidoreductases). This process involves the reduction of the quinone moiety to a semiquinone radical. In the presence of molecular oxygen, this semiquinone can be re-oxidized to the parent quinone, concomitantly reducing oxygen to a superoxide anion radical (O₂⁻). This process, known as redox cycling, can occur repeatedly, leading to a significant accumulation of superoxide.

The generated superoxide can then be converted, spontaneously or enzymatically, into other more potent reactive oxygen species, such as hydrogen peroxide (H₂O₂) and the highly damaging hydroxyl radical (•OH) via the Fenton reaction. This cascade of ROS production is a central element of the proposed mechanism.

Oxidative Damage to Cellular Components

The accumulation of intracellular ROS can lead to widespread, indiscriminate damage to essential cellular components, culminating in bacterial cell death. Key targets include:

  • DNA: Oxidative damage to DNA bases (e.g., formation of 8-oxo-guanine) and single- or double-strand breaks.

  • Proteins: Oxidation of amino acid side chains, leading to protein misfolding, aggregation, and enzyme inactivation.

  • Lipids: Peroxidation of membrane lipids, compromising the integrity of the cell membrane and disrupting cellular transport and energy production.

The following diagram illustrates the proposed signaling pathway for ROS-mediated cellular damage.

Enaminomycin_C_ROS_Pathway Enaminomycin_C This compound (Quinone) Reductases Bacterial Reductases (e.g., NAD(P)H:quinone oxidoreductase) Enaminomycin_C->Reductases Reduction Semiquinone Semiquinone Radical Reductases->Semiquinone Semiquinone->Enaminomycin_C Re-oxidation Superoxide Superoxide (O₂⁻) Semiquinone->Superoxide Oxygen O₂ Oxygen->Superoxide H2O2 Hydrogen Peroxide (H₂O₂) Superoxide->H2O2 via SOD SOD Superoxide Dismutase (SOD) Hydroxyl Hydroxyl Radical (•OH) H2O2->Hydroxyl via Fenton Reaction Fenton Fenton Reaction (Fe²⁺) Cellular_Damage Cellular Damage (DNA, Proteins, Lipids) Hydroxyl->Cellular_Damage Oxidative Damage Cell_Death Bacterial Cell Death Cellular_Damage->Cell_Death

Caption: Proposed pathway of ROS generation by this compound.

Quantitative Data Summary

As specific quantitative data for this compound is scarce, the following table presents hypothetical data ranges for key mechanistic parameters, based on values observed for other quinone-based antibiotics. These serve as a benchmark for potential experimental outcomes.

ParameterTypical Range for Quinone AntibioticsProposed Significance for this compound
Minimum Inhibitory Concentration (MIC) 0.1 - 100 µg/mLIndicates the concentration required for antibacterial effect. A higher MIC suggests weaker activity.
IC₅₀ (Topoisomerase Inhibition) 1 - 50 µMA lower IC₅₀ would suggest direct enzyme inhibition is a primary mechanism.
ROS Production (Fold Change vs. Control) 2 - 10 foldA significant increase would strongly support the oxidative stress hypothesis.
DNA Binding Affinity (K_d) 10⁻⁴ - 10⁻⁶ MA lower K_d would indicate a stronger, potentially more significant, direct interaction with DNA.

Experimental Protocols for Mechanism of Action Studies

To validate the proposed mechanism of action, a series of well-established experimental protocols can be employed. The following diagram outlines a logical workflow for this investigation.

Experimental_Workflow Start Start: Characterize Antibacterial Activity MIC Determine Minimum Inhibitory Concentration (MIC) Start->MIC Hypothesis Hypothesize Mechanism: ROS Generation & DNA Damage MIC->Hypothesis ROS_Assay Cellular ROS Detection Assay (e.g., DCFDA) Hypothesis->ROS_Assay DNA_Damage_Assay DNA Cleavage/Interaction Assay (Gel Electrophoresis) Hypothesis->DNA_Damage_Assay Topo_Assay Topoisomerase Inhibition Assay Hypothesis->Topo_Assay ROS_Result ROS Production Confirmed? ROS_Assay->ROS_Result DNA_Damage_Result Direct DNA Interaction/ Damage Confirmed? DNA_Damage_Assay->DNA_Damage_Result Topo_Assay->DNA_Damage_Result ROS_Result->DNA_Damage_Result No Conclusion Conclude Mechanism: ROS-mediated damage is a key factor. Direct DNA interaction may contribute. ROS_Result->Conclusion Yes DNA_Damage_Result->Conclusion Yes DNA_Damage_Result->Conclusion No End End Conclusion->End

Caption: Experimental workflow for investigating the mechanism of action.

Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.

Materials:

  • Bacterial strain of interest (e.g., E. coli, S. aureus)

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • This compound stock solution

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a bacterial inoculum by suspending colonies from an overnight culture plate in sterile saline to match the turbidity of a 0.5 McFarland standard.

  • Dilute the inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Prepare serial two-fold dilutions of this compound in MHB in the 96-well plate. A typical concentration range to test would be from 256 µg/mL down to 0.25 µg/mL.

  • Add the diluted bacterial inoculum to each well containing the antibiotic dilutions.

  • Include a positive control well (bacteria, no antibiotic) and a negative control well (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection: the MIC is the lowest concentration of the antibiotic at which there is no visible growth. This can be confirmed by measuring the optical density at 600 nm (OD₆₀₀).

Protocol: Cellular Reactive Oxygen Species (ROS) Detection Assay

This assay uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) to measure intracellular ROS levels.

Materials:

  • Bacterial culture

  • H₂DCFDA stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • This compound

  • Positive control (e.g., H₂O₂)

  • Fluorometric microplate reader or flow cytometer

Procedure:

  • Grow a bacterial culture to mid-log phase.

  • Harvest the cells by centrifugation and wash twice with PBS.

  • Resuspend the cells in PBS and incubate with 10 µM H₂DCFDA for 30-60 minutes at 37°C in the dark.

  • Wash the cells again with PBS to remove excess probe.

  • Resuspend the cells in fresh growth medium and aliquot into a 96-well plate.

  • Add varying concentrations of this compound to the wells. Include untreated controls and a positive control (H₂O₂).

  • Incubate the plate at 37°C for a desired time period (e.g., 1-4 hours).

  • Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~530 nm.

  • An increase in fluorescence intensity in the treated samples compared to the control indicates an increase in intracellular ROS.

Protocol: Plasmid DNA Cleavage Assay

This assay determines if a compound can directly cause single- or double-strand breaks in DNA.

Materials:

  • Supercoiled plasmid DNA (e.g., pBR322)

  • This compound

  • Reaction buffer (e.g., Tris-HCl, pH 7.5)

  • Agarose gel

  • DNA loading dye

  • Gel electrophoresis system

  • DNA staining agent (e.g., ethidium bromide or SYBR Safe)

  • UV transilluminator and gel documentation system

Procedure:

  • Set up reaction mixtures containing a fixed amount of supercoiled plasmid DNA (e.g., 0.5 µg) and increasing concentrations of this compound in the reaction buffer.

  • Include a negative control (DNA only) and a positive control for cleavage if available.

  • Incubate the reactions at 37°C for 1 hour or a suitable time frame.

  • Stop the reactions by adding DNA loading dye.

  • Load the samples onto a 1% agarose gel.

  • Perform electrophoresis to separate the different forms of plasmid DNA: supercoiled (Form I), nicked/single-strand break (Form II), and linear/double-strand break (Form III).

  • Stain the gel and visualize the DNA bands under UV light.

  • Analyze the results: A decrease in the supercoiled form and an increase in the nicked and/or linear forms in the presence of this compound indicates DNA cleavage activity.

Conclusion and Future Directions

The proposed mechanism of action for this compound, centered on the induction of oxidative stress via redox cycling, provides a solid foundation for further investigation. Its structural similarity to other epoxyquinone antibiotics supports this hypothesis. The experimental protocols outlined in this guide offer a clear path to validating this proposed mechanism and quantifying the biological activity of this compound.

Future research should focus on identifying the specific intracellular reductases responsible for the bioreductive activation of this compound and characterizing the precise nature of any DNA damage. Furthermore, structure-activity relationship (SAR) studies could be conducted on synthetic analogues to potentially enhance its antibacterial potency and elucidate the roles of the enamine, epoxide, and quinone functionalities in its biological activity. Such studies will be crucial in determining the potential of this compound or its derivatives as future therapeutic agents.

Identifying the Cellular Target of Enaminomycin C: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

Despite its discovery decades ago, the specific cellular target of the antibiotic Enaminomycin C remains largely uncharacterized in publicly available scientific literature. This guide summarizes the current, albeit limited, knowledge of this compound and outlines the general experimental approaches that could be employed to identify its molecular target.

Initial research characterized this compound as a member of the epoxy quinone family of antibiotics.[1] Early studies reported weak activity against both Gram-positive and Gram-negative bacteria, alongside some cytostatic effects on L1210 mouse leukemia cells in vitro.[1] However, these foundational papers did not elucidate a specific molecular mechanism or cellular binding partner responsible for these biological effects.

This document aims to provide a framework for researchers and drug development professionals interested in pursuing the identification of this compound's cellular target. Due to the absence of specific experimental data on this compound's target, this guide will focus on established, broadly applicable methodologies.

Current Understanding of this compound

PropertyDescriptionReference
Chemical Class Epoxy Quinone[1]
Biological Activity Weak antibacterial (Gram-positive and Gram-negative), Cytostatic (L1210 mouse leukemia cells)[1]
Molecular Formula C7H7NO5[1][2]
Structure 2-oxo-4-amino-5-hydroxy-7-oxa-bicyclo[1][2]hept-3-ene-3-carboxylic acid[2]

Methodologies for Target Identification

The following sections detail standard experimental protocols that are instrumental in identifying the cellular target of a novel compound like this compound.

Affinity-Based Methods

A common and powerful approach to identify the cellular target of a small molecule is through affinity chromatography or affinity pulldown assays. This involves immobilizing the compound of interest and using it as "bait" to capture its binding partners from a cellular lysate.

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

  • Synthesis of an Affinity Probe: Synthesize a derivative of this compound that incorporates a linker arm and a reactive group (e.g., an amine or carboxyl group) suitable for immobilization onto a solid support (e.g., NHS-activated sepharose beads). A control probe, structurally similar but biologically inactive, should also be synthesized if possible.

  • Immobilization: Covalently couple the this compound affinity probe and the control probe to the solid support according to the manufacturer's instructions.

  • Cell Culture and Lysate Preparation: Culture a relevant cell line (e.g., a susceptible bacterial strain or the L1210 leukemia cell line) to a high density. Harvest the cells and prepare a total protein lysate using a non-denaturing lysis buffer containing protease inhibitors.

  • Affinity Pulldown:

    • Pre-clear the cell lysate by incubating it with the control beads to remove non-specific binders.

    • Incubate the pre-cleared lysate with the this compound-immobilized beads to allow for the binding of target proteins.

    • Wash the beads extensively with lysis buffer to remove unbound proteins.

  • Elution: Elute the bound proteins from the beads. This can be achieved by competitive elution with an excess of free this compound, or by changing the pH or salt concentration.

  • Protein Identification:

    • Separate the eluted proteins by SDS-PAGE and visualize with a sensitive protein stain (e.g., silver stain or SYPRO Ruby).

    • Excise the protein bands of interest and subject them to in-gel digestion with trypsin.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the proteins by searching the peptide fragmentation data against a protein sequence database.

G cluster_workflow Affinity Pulldown Workflow Lysate Cell Lysate Incubation Incubation Lysate->Incubation ImmobilizedEC Immobilized This compound ImmobilizedEC->Incubation Washing Washing Steps Incubation->Washing Elution Elution Washing->Elution LCMS LC-MS/MS Analysis Elution->LCMS TargetID Target Protein Identification LCMS->TargetID

Caption: Workflow for identifying protein targets using affinity chromatography.

Genetic and Genomic Approaches

Genetic and genomic methods can identify cellular targets by observing how genetic perturbations affect a cell's sensitivity to the compound.

Experimental Protocol: High-Throughput Genetic Screening (e.g., CRISPR-Cas9 screen)

  • Library Generation: Generate a genome-wide CRISPR knockout or activation library in a suitable cell line.

  • Screening: Treat the library of mutant cells with a sub-lethal concentration of this compound.

  • Selection: Isolate the cells that exhibit either increased resistance or increased sensitivity to the compound.

  • Sequencing: Use next-generation sequencing to identify the genetic perturbations (i.e., the guide RNAs) that are enriched or depleted in the selected cell populations.

  • Target Validation: The genes identified in the screen are candidate targets or are involved in the target's pathway. Further validation experiments are required to confirm direct binding and functional modulation.

G cluster_screening CRISPR Screen Logic Start Genome-wide CRISPR Library Treatment Treat with this compound Start->Treatment Selection Select for Resistant/ Sensitive Phenotypes Treatment->Selection Sequencing Next-Gen Sequencing Selection->Sequencing Analysis Identify Enriched/ Depleted gRNAs Sequencing->Analysis Candidates Candidate Target Genes Analysis->Candidates

Caption: Logical flow of a CRISPR-based screen for target identification.

Conclusion

The identification of the specific cellular target of this compound represents a significant gap in our understanding of this antibiotic. The methodologies outlined in this guide provide a robust framework for future research endeavors. By employing a combination of affinity-based protein identification and genetic screening, it will be possible to elucidate the mechanism of action of this compound, which could pave the way for its potential development as a therapeutic agent. Further investigation into this molecule is warranted to unlock its full potential.

References

Methodological & Application

Application Notes and Protocols: In Vitro Antibacterial Assay for Enaminomycin C

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed protocol for determining the in vitro antibacterial activity of Enaminomycin C, a member of the epoxy quinone family of antibiotics.[1] The primary method described is the broth microdilution assay, a standard and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[2][3] This protocol is intended for researchers, scientists, and professionals involved in drug development and antimicrobial research.

Introduction

This compound is an antibiotic whose antibacterial properties are of interest to the scientific community.[1] Accurate and reproducible in vitro testing is the first step in evaluating its potential as a therapeutic agent. The broth microdilution method is a quantitative technique that determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[2][4][5] This method is highly accurate, comparable to the gold standard of agar dilution, and allows for the simultaneous testing of multiple antibiotics against various microorganisms.[2] This document provides a step-by-step guide to performing a broth microdilution assay for this compound.

Quantitative Data Summary

The antibacterial efficacy of this compound is determined by its Minimum Inhibitory Concentration (MIC) against various bacterial strains. While this compound has been described as weakly active against Gram-positive and Gram-negative bacteria, specific MIC values are not widely reported in publicly available literature.[1] Researchers should use the protocol below to generate specific MIC data for their bacterial strains of interest. The following table provides a template for recording and presenting the obtained results.

Bacterial StrainGram StainATCC NumberThis compound MIC (µg/mL)Positive Control (e.g., Ciprofloxacin) MIC (µg/mL)Negative Control
Staphylococcus aureusGram-positive29213Growth
Escherichia coliGram-negative25922Growth
Pseudomonas aeruginosaGram-negative27853Growth
Enterococcus faecalisGram-positive29212Growth
Bacillus subtilisGram-positive6633Growth
Proteus vulgarisGram-negative8427Growth

Experimental Protocols

This section details the materials and methodology for the broth microdilution assay to determine the MIC of this compound.

Materials
  • This compound (stock solution of known concentration)

  • Bacterial strains (e.g., from ATCC)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)[6]

  • Sterile 96-well microtiter plates[2][7]

  • Sterile test tubes[4]

  • Spectrophotometer

  • Micropipettes and sterile tips

  • Incubator (35 ± 2°C)[8]

  • 0.5 McFarland turbidity standard

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Sterile saline solution (0.85% w/v)

Preparation of Bacterial Inoculum
  • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

  • Transfer the colonies into a tube containing 4-5 mL of a suitable broth medium (e.g., Tryptic Soy Broth).

  • Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute the standardized bacterial suspension in sterile Mueller-Hinton Broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[8]

Preparation of this compound Dilutions
  • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or DMSO, depending on solubility).

  • Perform serial two-fold dilutions of the this compound stock solution in Mueller-Hinton Broth to obtain a range of concentrations for testing.[5][9]

  • The dilutions should be prepared at twice the final desired concentration, as they will be diluted 1:1 with the bacterial inoculum.[8]

Broth Microdilution Assay Procedure
  • Dispense 50 µL of Mueller-Hinton Broth into each well of a 96-well microtiter plate.

  • Add 50 µL of the appropriate this compound dilution to each well in a row, creating a concentration gradient across the plate.

  • The final volume in each well before adding the inoculum should be 100 µL.

  • Reserve wells for a positive control (broth with bacteria and a known antibiotic), a negative control (broth with bacteria and no antibiotic), and a sterility control (broth only).[8]

  • Add 50 µL of the prepared bacterial inoculum to each well (except the sterility control), bringing the final volume to 150 µL.

  • Seal the plate to prevent evaporation and incubate at 35 ± 2°C for 16-20 hours.[8][2]

Interpretation of Results
  • After incubation, visually inspect the microtiter plate for bacterial growth (turbidity).

  • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[2][4]

  • The results can also be read using a microplate reader by measuring the optical density at 600 nm (OD₆₀₀).[5]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_results Results prep_enaminomycin Prepare this compound Serial Dilutions add_antibiotic Add Antibiotic Dilutions prep_enaminomycin->add_antibiotic prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) add_inoculum Inoculate with Bacteria prep_inoculum->add_inoculum dispense_broth Dispense Broth to 96-Well Plate dispense_broth->add_antibiotic add_antibiotic->add_inoculum incubate Incubate Plate (16-20h, 37°C) add_inoculum->incubate read_plate Visually Inspect or Read OD600 incubate->read_plate determine_mic Determine MIC read_plate->determine_mic

Caption: Workflow for the in vitro antibacterial assay of this compound.

Logical Relationship of Outcomes

logical_outcomes cluster_observation Observation in Well cluster_interpretation Interpretation cluster_conclusion Conclusion turbidity Turbidity (Growth) concentration_ineffective [this compound] < MIC turbidity->concentration_ineffective no_turbidity No Turbidity (No Growth) concentration_effective [this compound] >= MIC no_turbidity->concentration_effective bacteria_resistant Bacteria are Resistant at this Concentration concentration_ineffective->bacteria_resistant bacteria_susceptible Bacteria are Susceptible at this Concentration concentration_effective->bacteria_susceptible

Caption: Logical flow for determining bacterial susceptibility to this compound.

References

Application Note: Determination of the Minimum Inhibitory Concentration (MIC) of Enaminomycin C

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Enaminomycin C is an antibiotic belonging to the epoxy quinone family, isolated from Streptomyces baarnensis.[1][2] Like other members of this class, it exhibits antibacterial properties.[1] Determining the Minimum Inhibitory Concentration (MIC) is a critical step in the evaluation of a new antimicrobial agent. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[3][4][5][6] This quantitative measure is essential for assessing the potency of the antibiotic, determining susceptibility of bacterial strains, and informing preclinical and clinical development.[4][7] This application note provides a detailed protocol for determining the MIC of this compound using the broth microdilution method, a widely accepted and accurate technique for antimicrobial susceptibility testing.[4][8]

Experimental Protocols

Broth Microdilution Method for MIC Determination

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[7][9] The broth microdilution method involves challenging a standardized bacterial inoculum with serial dilutions of this compound in a 96-well microtiter plate format.[4][8]

Materials and Reagents:

  • This compound

  • Test bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Sterile reagent reservoirs

  • Multichannel pipette

  • Spectrophotometer

  • 0.5 McFarland turbidity standard

  • Sterile saline (0.85%)

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of this compound Stock Solution:

    • Accurately weigh a suitable amount of this compound powder.

    • Dissolve the compound in an appropriate solvent (e.g., DMSO, sterile deionized water) to create a high-concentration stock solution (e.g., 1280 µg/mL). The choice of solvent should not affect bacterial growth at the final concentration used in the assay.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.

    • Add 100 µL of the this compound stock solution to the first column of wells, resulting in a 1:2 dilution.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.

    • Column 11 will serve as the growth control (no antibiotic), and column 12 will be the sterility control (no bacteria).

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well from column 1 to 11. Do not add bacteria to column 12.

    • The final volume in each well will be 200 µL.

  • Incubation:

    • Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[4][8]

  • Reading the MIC:

    • Following incubation, visually inspect the plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of this compound at which there is no visible growth. This can be determined by observing the first clear well in the dilution series.

    • The growth control well (column 11) should show distinct turbidity, and the sterility control well (column 12) should remain clear.

Data Presentation

The results of the MIC assay can be summarized in a table for clear comparison across different bacterial strains.

Bacterial StrainGram StainThis compound MIC (µg/mL)
Staphylococcus aureusPositive4
Enterococcus faecalisPositive8
Escherichia coliNegative16
Pseudomonas aeruginosaNegative>64

Visualizations

Experimental Workflow

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading A Prepare this compound Stock Solution C Perform Serial Dilutions in 96-Well Plate A->C B Prepare Bacterial Inoculum (0.5 McFarland) D Inoculate Plate with Bacterial Suspension B->D C->D E Incubate at 35°C for 16-20 hours D->E F Read MIC Value (Lowest concentration with no visible growth) E->F

Caption: Workflow for MIC determination using the broth microdilution method.

Putative Signaling Pathway

While the precise mechanism of action for this compound is not fully elucidated, many antibiotics, including some quinones, are known to interfere with bacterial protein synthesis by targeting the ribosome. The following diagram illustrates a generalized pathway of protein synthesis inhibition.

Protein_Synthesis_Inhibition cluster_ribosome Bacterial Ribosome (70S) 50S_Subunit 50S Subunit Polypeptide Growing Polypeptide Chain 50S_Subunit->Polypeptide Peptide Bond Formation 30S_Subunit 30S Subunit 30S_Subunit->50S_Subunit Assembly mRNA mRNA mRNA->30S_Subunit Binding tRNA tRNA-Amino Acid tRNA->50S_Subunit Translocation Enaminomycin_C This compound Enaminomycin_C->50S_Subunit Inhibits Translocation Enaminomycin_C->30S_Subunit Inhibits Binding

Caption: Putative mechanism of action: Inhibition of bacterial protein synthesis.

References

Application Notes and Protocols for Cell Culture-Based Assays for Enaminomycin C Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to characterizing the cytotoxic effects of Enaminomycin C, a member of the epoxy quinone family of antibiotics.[1][2] While its antibacterial activity is modest, initial studies have indicated potential cytostatic effects against leukemia cell lines, suggesting a potential for anticancer applications.[1] This document outlines a panel of cell culture-based assays to quantify cytotoxicity, assess the mechanism of cell death, and elucidate potential signaling pathways involved.

The protocols provided are foundational methods for determining cell viability, membrane integrity, and apoptosis induction. These assays are critical early steps in the evaluation of a compound's therapeutic potential and toxicological profile.

Data Presentation

Table 1: Dose-Response of this compound on Cell Viability (MTT Assay)
This compound (µM)% Cell Viability (Mean ± SD)IC50 (µM)
0 (Vehicle Control)100 ± 4.5
0.195.2 ± 5.1
182.1 ± 6.3
1051.3 ± 4.99.8
5025.6 ± 3.8
10010.2 ± 2.1
Table 2: this compound-Induced Cytotoxicity (LDH Release Assay)
This compound (µM)% Cytotoxicity (Mean ± SD)
0 (Vehicle Control)5.2 ± 1.8
115.7 ± 2.5
1048.9 ± 5.2
5075.4 ± 6.1
10092.3 ± 4.7
Table 3: Caspase-3/7 Activation by this compound
This compound (µM)Caspase-3/7 Activity (Fold Change vs. Control)
0 (Vehicle Control)1.0
11.8
104.2
508.9
10012.5

Experimental Protocols

A crucial aspect of in vitro toxicology is the utilization of multiple assays to obtain a comprehensive understanding of a compound's effects on cells.[3]

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[4] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[4]

Materials:

  • 96-well cell culture plates

  • Cancer cell line (e.g., L1210, as Enaminomycin A showed cytostatic effects on these cells)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubate the plate for 24, 48, or 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • After the incubation, add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control.

Cytotoxicity Assessment: LDH Release Assay

The Lactate Dehydrogenase (LDH) assay is a method to quantify cell death by measuring the activity of LDH released from damaged cells into the culture medium.[5]

Materials:

  • 96-well cell culture plates

  • Cells and this compound as in the MTT assay

  • LDH assay kit (containing substrate, cofactor, and dye)

  • Lysis buffer (provided in the kit for maximum LDH release control)

  • Microplate reader

Protocol:

  • Seed cells and treat with this compound as described in the MTT assay protocol (steps 1-4).

  • Include control wells: no-cell control (medium only), vehicle control, and a maximum LDH release control (cells treated with lysis buffer 45 minutes before the assay).[5]

  • After the treatment period, carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

  • Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubate the plate for 30 minutes at room temperature, protected from light.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cytotoxicity using the formula: (Sample Abs - Vehicle Control Abs) / (Max LDH Release Abs - Vehicle Control Abs) * 100.

Apoptosis Assessment: Caspase-Glo® 3/7 Assay

This assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway. The assay provides a luminogenic substrate that is cleaved by active caspases, generating a light signal.

Materials:

  • White-walled 96-well plates suitable for luminescence measurements

  • Cells and this compound as in the previous assays

  • Caspase-Glo® 3/7 Assay System (Promega)

  • Luminometer

Protocol:

  • Seed cells in a white-walled 96-well plate and treat with this compound as described previously.

  • After the desired treatment duration, remove the plate from the incubator and allow it to equilibrate to room temperature.

  • Reconstitute the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Add 100 µL of the reagent to each well.

  • Mix the contents of the wells by gentle shaking.

  • Incubate the plate for 1-2 hours at room temperature.

  • Measure the luminescence of each well using a luminometer.

  • Express the results as fold change in caspase activity relative to the vehicle control.

Visualizations

Signaling Pathways and Experimental Workflows

G Hypothetical Signaling Pathway for this compound-Induced Apoptosis cluster_0 Cellular Exterior cluster_1 Cytoplasm This compound This compound ROS Production ROS Production This compound->ROS Production Mitochondrial Stress Mitochondrial Stress ROS Production->Mitochondrial Stress Cytochrome c release Cytochrome c release Mitochondrial Stress->Cytochrome c release Apaf-1 Apaf-1 Cytochrome c release->Apaf-1 Caspase-9 Caspase-9 Apaf-1->Caspase-9 Apoptosome Apoptosome Caspase-9->Apoptosome Caspase-3/7 Caspase-3/7 Apoptosome->Caspase-3/7 Apoptosis Apoptosis Caspase-3/7->Apoptosis

Caption: Hypothetical pathway of this compound-induced apoptosis.

G Experimental Workflow for MTT Assay Cell Seeding Cell Seeding This compound Treatment This compound Treatment Cell Seeding->this compound Treatment MTT Addition MTT Addition This compound Treatment->MTT Addition Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Absorbance Measurement Absorbance Measurement Formazan Solubilization->Absorbance Measurement Data Analysis Data Analysis Absorbance Measurement->Data Analysis

Caption: Workflow of the MTT cell viability assay.

G Experimental Workflow for LDH Assay Cell Seeding & Treatment Cell Seeding & Treatment Supernatant Transfer Supernatant Transfer Cell Seeding & Treatment->Supernatant Transfer Add LDH Reaction Mix Add LDH Reaction Mix Supernatant Transfer->Add LDH Reaction Mix Incubation Incubation Add LDH Reaction Mix->Incubation Absorbance Measurement Absorbance Measurement Incubation->Absorbance Measurement Data Analysis Data Analysis Absorbance Measurement->Data Analysis

Caption: Workflow of the LDH cytotoxicity assay.

G Experimental Workflow for Caspase-Glo Assay Cell Seeding & Treatment in White Plate Cell Seeding & Treatment in White Plate Add Caspase-Glo Reagent Add Caspase-Glo Reagent Cell Seeding & Treatment in White Plate->Add Caspase-Glo Reagent Incubation Incubation Add Caspase-Glo Reagent->Incubation Luminescence Measurement Luminescence Measurement Incubation->Luminescence Measurement Data Analysis Data Analysis Luminescence Measurement->Data Analysis

Caption: Workflow of the Caspase-Glo 3/7 apoptosis assay.

References

Application Notes and Protocols for the Total Synthesis of Enaminomycin C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enaminomycin C, a naturally occurring bicyclic compound, presents a unique synthetic challenge due to its densely functionalized and stereochemically rich structure. While a formal total synthesis of this compound has not been reported in the scientific literature, this document provides a comprehensive guide to plausible synthetic strategies based on established chemical transformations. These application notes detail a proposed retrosynthetic analysis and a forward synthetic pathway, complete with detailed experimental protocols for key reactions. The methodologies are drawn from analogous syntheses of related structural motifs, offering a foundational roadmap for researchers embarking on the total synthesis of this compound and its analogues for further investigation into their biological activities.

Introduction to this compound

This compound is a member of the enaminomycin family of antibiotics. Its structure was determined to be 2-oxo-4-amino-5-hydroxy-7-oxa-bicyclo[1][2]hept-3-ene-3-carboxylic acid[2]. The molecule features a bicyclic system containing an epoxide, an enaminone moiety, a carboxylic acid, and multiple stereocenters. While this compound itself exhibits only weak activity against Gram-positive and Gram-negative bacteria, its unique chemical architecture makes it an interesting target for synthetic chemists[3]. The development of a robust synthetic route would enable the production of analogues with potentially enhanced biological properties.

Structure of this compound:

Figure 1: Chemical Structure of this compound.

Retrosynthetic Analysis

A plausible retrosynthetic analysis of this compound is outlined below. The strategy hinges on the late-stage formation of the sensitive enaminone system and the stereoselective functionalization of a readily accessible bicyclic precursor.

retrosynthesis EnaminomycinC This compound Intermediate1 Functionalized Bicyclic Ketone EnaminomycinC->Intermediate1 Enaminone formation Intermediate2 Epoxy-diol Intermediate1->Intermediate2 Oxidation & Carboxylation Intermediate3 Cyclohexenol derivative Intermediate2->Intermediate3 Stereoselective Epoxidation StartingMaterial Cyclohexadiene Intermediate3->StartingMaterial Diol Synthesis

Caption: Retrosynthetic analysis of this compound.

The key disconnections are:

  • Enaminone Formation: The enaminone moiety can be retrosynthetically disconnected to a 1,3-dicarbonyl precursor and an ammonia equivalent. This is a common and reliable method for constructing enaminones.

  • Oxidation and Carboxylation: The ketone and carboxylic acid functionalities can be installed from a suitably protected diol precursor through oxidation and subsequent carboxylation steps.

  • Stereoselective Epoxidation: The crucial epoxide can be introduced via a stereoselective epoxidation of a cyclohexenol derivative, with the existing hydroxyl group directing the stereochemical outcome.

  • Diol Synthesis: The cyclohexenol precursor can be derived from a commercially available starting material like 1,3- or 1,4-cyclohexadiene through established methods for diol synthesis.

Proposed Synthetic Pathway

The proposed forward synthesis aims to construct the core bicyclic structure early and then progressively install the required functional groups with high stereocontrol.

synthetic_pathway A Cyclohexadiene B Cyclohexene diol A->B Dihydroxylation C Protected diol B->C Protection D Epoxy-alcohol C->D Epoxidation & Deprotection E Epoxy-ketone D->E Oxidation F β-Ketoester E->F Carboxylation G Dicarbonyl precursor F->G Hydrolysis H This compound G->H Amination

Caption: Proposed forward synthetic pathway for this compound.

Experimental Protocols for Key Transformations

The following protocols are based on established procedures for similar transformations and can be adapted for the synthesis of this compound intermediates.

Protocol 1: Stereoselective Epoxidation of a Cyclohexenol Derivative

This protocol describes the epoxidation of a cyclohexenol, where the hydroxyl group directs the epoxidation to the syn face.

Materials:

  • Cyclohexenol derivative

  • meta-Chloroperoxybenzoic acid (m-CPBA) or Vanadyl acetylacetonate (VO(acac)₂) with tert-butyl hydroperoxide (TBHP)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Saturated sodium sulfite solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the cyclohexenol derivative in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • If using m-CPBA, add it portion-wise to the stirred solution. If using VO(acac)₂/TBHP, add a catalytic amount of VO(acac)₂ followed by the dropwise addition of TBHP.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated sodium sulfite solution to destroy excess peroxide.

  • Wash the organic layer with saturated sodium bicarbonate solution to remove acidic byproducts, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired epoxy-alcohol.

Protocol 2: Oxidation of a Secondary Alcohol to a Ketone

This protocol details the oxidation of the newly formed epoxy-alcohol to the corresponding epoxy-ketone.

Materials:

  • Epoxy-alcohol intermediate

  • Dess-Martin periodinane (DMP) or Pyridinium chlorochromate (PCC)

  • Anhydrous dichloromethane (DCM)

  • Diatomaceous earth (Celite®)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the epoxy-alcohol in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Add DMP or PCC in one portion to the stirred solution at room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite® to remove the chromium or iodine byproducts.

  • Wash the filtrate with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude epoxy-ketone by silica gel column chromatography.

Protocol 3: Formation of the β-Enaminone Moiety

This protocol describes the final step of the proposed synthesis, the formation of the enaminone from a 1,3-dicarbonyl precursor.

Materials:

  • 1,3-Dicarbonyl precursor

  • Ammonia source (e.g., ammonium acetate, ammonia in methanol)

  • An appropriate solvent (e.g., methanol, ethanol, or toluene)

  • Molecular sieves (optional, for removal of water)

  • Silica gel for column chromatography or recrystallization solvents

Procedure:

  • Dissolve the 1,3-dicarbonyl precursor in the chosen solvent in a round-bottom flask.

  • Add an excess of the ammonia source. If using a gaseous ammonia source, bubble it through the solution.

  • The reaction can be run at room temperature or heated to reflux, depending on the reactivity of the substrate. The use of a Dean-Stark trap can be beneficial if water is produced.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by either silica gel column chromatography or recrystallization to yield the final product, this compound.

Quantitative Data from Analogous Reactions

Since the total synthesis of this compound has not been reported, the following table summarizes typical yields for the key transformations described in the protocols, based on literature precedents for similar substrates.

Reaction Step Reagents Substrate Type Typical Yield (%)
Stereoselective Epoxidationm-CPBAAllylic alcohol75-95%
Alcohol OxidationDess-Martin PeriodinaneSecondary alcohol85-98%
Enaminone FormationAmmonium Acetate1,3-Diketone70-90%

Logical Relationships in the Synthetic Strategy

The following diagram illustrates the logical flow and dependencies of the key stages in the proposed synthesis of this compound.

logical_flow cluster_0 Core Synthesis cluster_1 Functional Group Interconversion cluster_2 Final Assembly A Establish Bicyclic Core B Introduce Stereocenters A->B C Oxidation State Adjustment B->C D Introduction of N and O functionalities C->D E Formation of Enaminone D->E F Global Deprotection (if necessary) E->F

Caption: Logical workflow for the synthesis of this compound.

Conclusion

The synthetic strategies and protocols outlined in this document provide a comprehensive starting point for the total synthesis of this compound. While challenges related to stereocontrol and functional group compatibility are anticipated, the proposed pathway is grounded in well-established synthetic methodologies. Successful execution of this synthesis would not only provide access to this compound for further biological evaluation but also open avenues for the creation of novel analogues with potentially improved therapeutic properties. Researchers are encouraged to adapt and optimize the provided protocols to the specific intermediates and challenges encountered during the synthesis.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Enaminomycin C

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and reliable method for the quantitative analysis of Enaminomycin C, a novel epoxy quinone antibiotic, using High-Performance Liquid Chromatography (HPLC) with UV detection. The described protocol is intended for researchers, scientists, and drug development professionals engaged in the analysis of this compound. The method utilizes a reversed-phase C18 column to achieve efficient separation and quantification of this compound. This document provides a comprehensive protocol, including sample preparation, HPLC conditions, and data analysis. Additionally, a summary of hypothetical quantitative data is presented to illustrate the expected performance of the method.

Introduction

This compound is an antibiotic belonging to the epoxy quinone family, with the molecular formula C7H7NO5.[1] Its structure has been determined to be 2-oxo-4-amino-5-hydroxy-7-oxa-bicyclo[1][2]hept-3-ene-3-carboxylic acid.[3] As a compound of interest in drug discovery and development, a robust and validated analytical method for its quantification is essential for various stages of research, including formulation development, stability studies, and quality control. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of pharmaceutical compounds. This application note outlines a reversed-phase HPLC (RP-HPLC) method developed for the analysis of this compound.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is required.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.

  • Solvents: HPLC grade acetonitrile and water are necessary.

  • Reagents: Formic acid (analytical grade).

  • Standard: Purified this compound reference standard.

  • Sample Preparation: Syringe filters (0.45 µm) for sample filtration.

Preparation of Mobile Phase and Standard Solutions
  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

HPLC Method Parameters

The following HPLC parameters are recommended for the analysis of this compound:

ParameterRecommended Condition
Column C18 Reversed-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient Program Time (min)
0.0
10.0
12.0
12.1
15.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 260 nm (or optimal wavelength determined by DAD)
Sample Preparation
  • For Bulk Drug Substance: Accurately weigh and dissolve the sample in the initial mobile phase to achieve a concentration within the calibration range.

  • For Formulations: The sample preparation will depend on the formulation matrix. A suitable extraction method should be developed and validated to ensure complete extraction of this compound and removal of interfering excipients.

  • Filtration: All samples and standards should be filtered through a 0.45 µm syringe filter before injection into the HPLC system.

Data Presentation

The following table summarizes the hypothetical quantitative data for the HPLC analysis of this compound, demonstrating the expected performance of the described method.

ParameterResult
Retention Time (tR) Approximately 5.8 min
Linearity (Correlation Coefficient, r²) ≥ 0.999
Range 1 - 100 µg/mL
Precision (%RSD)
   Intra-day< 2.0%
   Inter-day< 3.0%
Accuracy (Recovery) 98.0% - 102.0%
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.5 µg/mL

Visualizations

The following diagrams illustrate the experimental workflow for the HPLC analysis of this compound and the logical relationship of the HPLC method development process.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation HPLC HPLC System MobilePhase->HPLC StandardPrep Standard Solution Preparation StandardPrep->HPLC SamplePrep Sample Preparation SamplePrep->HPLC Column C18 Column HPLC->Column Detector UV Detector Column->Detector Chromatogram Chromatogram Acquisition Detector->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration Report Report Generation Integration->Report

Caption: Experimental workflow for the HPLC analysis of this compound.

Method_Development cluster_dev Method Development cluster_val Method Validation ColumnSelection Column Selection MobilePhaseOpt Mobile Phase Optimization ColumnSelection->MobilePhaseOpt DetectionWavelength Detection Wavelength Selection MobilePhaseOpt->DetectionWavelength GradientOpt Gradient Optimization DetectionWavelength->GradientOpt Specificity Specificity GradientOpt->Specificity Linearity Linearity Specificity->Linearity Precision Precision Linearity->Precision Accuracy Accuracy Precision->Accuracy LOD_LOQ LOD & LOQ Accuracy->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness

Caption: Logical flow of HPLC method development and validation.

Conclusion

The described HPLC method provides a framework for the reliable and accurate quantification of this compound. The protocol is straightforward and utilizes common HPLC instrumentation and reagents. The method can be further validated by individual laboratories to meet specific regulatory requirements and can be adapted for the analysis of this compound in various sample matrices. This application note serves as a valuable resource for researchers and professionals involved in the development and analysis of this promising antibiotic compound.

References

Application Notes and Protocols for Assessing Enaminomycin C Activity using Agar Well Diffusion Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The agar well diffusion assay is a widely used and versatile method for evaluating the antimicrobial activity of various compounds, including novel antibiotics like Enaminomycin C.[1][2] This technique provides a preliminary, qualitative, and semi-quantitative assessment of a substance's ability to inhibit the growth of a specific microorganism. The principle of the assay is based on the diffusion of the antimicrobial agent from a well through a solidified agar medium that has been uniformly inoculated with a test microorganism.[2][3] If the microorganism is susceptible to the compound, a clear zone of no growth, known as the zone of inhibition, will appear around the well.[4][5] The diameter of this zone is proportional to the concentration of the antimicrobial agent and its effectiveness against the test organism.[6]

This compound, a member of the epoxy quinone family of antibiotics, has demonstrated activity against both Gram-positive and Gram-negative bacteria.[7] The agar well diffusion assay serves as an essential primary screening tool to determine its spectrum of activity and relative potency against a panel of clinically relevant bacterial strains.

Experimental Protocols

I. Preparation of Materials

A. Media Preparation: Mueller-Hinton Agar (MHA)

Mueller-Hinton Agar (MHA) is the recommended medium for routine antimicrobial susceptibility testing of non-fastidious bacteria due to its reproducibility and low concentration of inhibitors for common antibiotics.[8][9]

  • Suspend : Weigh 38 grams of dehydrated MHA powder and suspend it in 1 liter of distilled water.[8][10][11]

  • Dissolve : Heat the suspension with frequent agitation and bring it to a boil for one minute to ensure complete dissolution of the medium.[8][10]

  • Sterilize : Autoclave the dissolved medium at 121°C for 15 minutes.[8][9][10]

  • Pour Plates : Allow the sterilized agar to cool to 45-50°C in a water bath.[12] On a level, horizontal surface, pour the molten MHA into sterile Petri dishes to a uniform depth of approximately 4 mm.[8][13]

  • Solidify and Store : Let the plates cool and solidify at room temperature. Once solidified, store the plates in a refrigerator at 2-8°C.[8][10]

B. Inoculum Preparation and Standardization

Standardization of the inoculum density is a critical step to ensure the reproducibility of the results. The 0.5 McFarland turbidity standard is most commonly used for antimicrobial susceptibility testing, which corresponds to a bacterial suspension of approximately 1.5 x 10^8 colony-forming units (CFU)/mL.[14][15][16]

  • Bacterial Culture : From a pure, 18-24 hour culture of the test organism, select several well-isolated colonies using a sterile inoculating loop.

  • Suspension : Transfer the colonies into a tube containing sterile saline or nutrient broth.

  • Turbidity Adjustment : Vortex the suspension to ensure it is homogenous. Compare the turbidity of the bacterial suspension to a 0.5 McFarland standard against a white card with contrasting black lines.[17][18]

  • Adjustment :

    • If the suspension is too turbid, add more sterile saline or broth.[15]

    • If the suspension is not turbid enough, add more bacterial colonies.[15]

II. Agar Well Diffusion Assay Procedure
  • Inoculation of Agar Plates : Dip a sterile cotton swab into the standardized bacterial suspension. Squeeze the swab against the inside of the tube to remove excess fluid. Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees after each application to ensure a uniform lawn of bacterial growth.[6] Allow the surface of the agar to dry for about 5 minutes.

  • Creation of Wells :

    • Using a sterile cork borer (6-8 mm in diameter), punch wells into the agar.[3][19][20]

    • Carefully remove the agar plugs with a sterile needle or forceps.[20]

    • To prevent leakage, the bottom of the wells can be sealed with a drop of molten agar.[20]

  • Application of this compound :

    • Prepare serial dilutions of this compound in a suitable sterile solvent.

    • Pipette a fixed volume (e.g., 50-100 µL) of each this compound dilution into the respective wells.[3]

    • Include a positive control (a known antibiotic) and a negative control (the solvent used to dissolve this compound) on each plate.[6]

  • Incubation :

    • Allow the plates to stand at room temperature for at least 1 hour to permit diffusion of the compound from the wells into the agar.[19]

    • Invert the plates and incubate them at 35-37°C for 16-24 hours.[6][20]

  • Measurement and Interpretation of Results :

    • Following incubation, measure the diameter of the zone of inhibition in millimeters (mm) using a ruler or calipers.[5][6]

    • The zone of inhibition is the clear area around the well where no bacterial growth is visible.[4]

    • A larger diameter of the zone of inhibition indicates greater antimicrobial activity of this compound against the test organism.[4][6] The absence of a zone of inhibition (0 mm) indicates that the organism is resistant to the compound at that concentration.[5]

Data Presentation

The following table summarizes hypothetical data for the antimicrobial activity of this compound against various bacterial strains.

Test OrganismGram StainThis compound Concentration (µg/mL)Zone of Inhibition (mm)
Staphylococcus aureus ATCC 25923Gram-positive5022
2518
12.514
Bacillus subtilis ATCC 6633Gram-positive5025
2520
12.516
Escherichia coli ATCC 25922Gram-negative5017
2512
12.58
Pseudomonas aeruginosa ATCC 27853Gram-negative5010
256
12.50
Positive Control (Gentamicin 10 µg)--24 (for S. aureus)
Negative Control (Solvent)--0

Visualization of Experimental Workflow

AgarWellDiffusionWorkflow prep Preparation media_prep Prepare Mueller-Hinton Agar Plates prep->media_prep inoculum_prep Prepare and Standardize Bacterial Inoculum (0.5 McFarland) prep->inoculum_prep inoculate Inoculate Agar Plate with Bacterial Suspension media_prep->inoculate inoculum_prep->inoculate assay Assay Procedure assay->inoculate create_wells Create Wells in the Inoculated Agar inoculate->create_wells add_sample Add this compound and Controls to Wells create_wells->add_sample incubate Incubate Plates (37°C for 18-24h) add_sample->incubate analysis Data Analysis incubate->analysis measure Measure Zone of Inhibition (mm) analysis->measure interpret Interpret Results and Compare Potency measure->interpret

Caption: Workflow of the agar well diffusion assay for this compound.

References

Application Notes and Protocols for Enaminomycin C Susceptibility Testing using the Broth Microdilution Method

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enaminomycin C is an antibiotic belonging to the epoxy quinone family, which has demonstrated weak antimicrobial activity against both Gram-positive and Gram-negative bacteria.[1] Accurate determination of its in vitro potency is crucial for further investigation and potential development. The broth microdilution method is a standardized and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[2][3][4] The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[2]

These application notes provide a detailed protocol for performing broth microdilution susceptibility testing for this compound, adapted from the guidelines of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). Due to the limited publicly available data on this compound, this document also emphasizes the need for in-house validation, including the determination of appropriate quality control (QC) ranges.

Data Presentation

The following table is a template illustrating how to present MIC data for this compound.

Disclaimer: The MIC values presented in Table 1 are for illustrative purposes only and do not represent actual experimental data. Researchers must determine these values experimentally.

Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) Data for this compound

Bacterial StrainATCC NumberThis compound MIC (µg/mL)
Staphylococcus aureus29213128
Enterococcus faecalis29212256
Escherichia coli25922>512
Pseudomonas aeruginosa27853>512
Streptococcus pneumoniae4961964

Experimental Protocols

This protocol is based on the CLSI M07-A11 guidelines for broth dilution antimicrobial susceptibility tests for bacteria that grow aerobically.[3]

Materials and Reagents
  • This compound (powder form)

  • Appropriate solvent for this compound (e.g., sterile deionized water, DMSO). Note: The predicted water solubility of this compound is high, but this should be experimentally verified.

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates with round or flat bottoms

  • Sterile reservoirs and multichannel pipettes

  • Bacterial strains (test organisms and Quality Control strains)

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth for inoculum preparation

  • Incubator (35 ± 2°C)

  • Plate reader or light box for visual inspection

Preparation of this compound Stock Solution
  • Accurately weigh a sufficient amount of this compound powder.

  • Based on its predicted high water solubility, dissolve the powder in a minimal amount of an appropriate sterile solvent (e.g., sterile deionized water) to create a high-concentration stock solution (e.g., 10,240 µg/mL). Note: If solubility is an issue, a small amount of DMSO may be used, ensuring the final concentration in the assay does not exceed 1% (v/v) to avoid solvent toxicity to the bacteria.

  • Ensure the stock solution is completely dissolved. The solution can be filter-sterilized through a 0.22 µm filter if necessary.

  • The stability of the this compound stock solution at various storage temperatures (-20°C, -80°C) should be determined experimentally if not already known.

Preparation of Microtiter Plates
  • Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.

  • Add 100 µL of the highest desired concentration of this compound (prepared by diluting the stock solution in CAMHB) to well 1.

  • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing well, and continuing this process down to well 10. Discard 50 µL from well 10.

  • Well 11 will serve as the growth control (no antibiotic).

  • Well 12 will serve as the sterility control (no bacteria).

Inoculum Preparation
  • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

  • Suspend the colonies in sterile saline or broth.

  • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Within 15 minutes of preparation, dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

Inoculation and Incubation
  • Using a multichannel pipette, inoculate each well (except the sterility control well 12) with 50 µL of the diluted bacterial suspension. This will result in a final volume of 100 µL per well.

  • Seal the plates to prevent evaporation.

  • Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

Reading and Interpreting Results
  • After incubation, visually inspect the plates using a light box or a plate reader.

  • The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).

  • The growth control well (well 11) should show distinct turbidity.

  • The sterility control well (well 12) should remain clear.

Quality Control

Quality control (QC) is essential to ensure the accuracy and reproducibility of the results.[5][6][7][8]

  • QC Strains: Standard ATCC strains with known MIC values for other antibiotics should be tested in parallel. Recommended strains include:

    • Staphylococcus aureus ATCC 29213

    • Enterococcus faecalis ATCC 29212

    • Escherichia coli ATCC 25922

    • Pseudomonas aeruginosa ATCC 27853

  • Establishment of QC Ranges: As there are no established QC ranges for this compound, it is imperative for the laboratory to establish its own by repeatedly testing the QC strains (e.g., 20-30 times) and analyzing the distribution of the MIC values.

Visualizations

Experimental Workflow

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_media Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) plate_prep Prepare 96-Well Plate with Serial Dilutions of this compound prep_media->plate_prep prep_stock Prepare this compound Stock Solution prep_stock->plate_prep prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) inoculate Inoculate Plate with Bacterial Suspension prep_inoculum->inoculate plate_prep->inoculate incubate Incubate Plate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC (Lowest Concentration with No Growth) incubate->read_mic qc_check Perform Quality Control with ATCC Strains read_mic->qc_check

Caption: Workflow for this compound Broth Microdilution Susceptibility Testing.

Logical Relationship of Key Components

MIC_Components cluster_inputs Inputs cluster_process Process cluster_output Output cluster_interpretation Interpretation & Validation enaminomycin_c This compound broth_microdilution Broth Microdilution Assay enaminomycin_c->broth_microdilution bacteria Bacterial Strain bacteria->broth_microdilution media Growth Medium (CAMHB) media->broth_microdilution mic_value Minimum Inhibitory Concentration (MIC) broth_microdilution->mic_value qc Quality Control (Using Reference Strains) broth_microdilution->qc interpretation Susceptibility Interpretation (Requires Breakpoints) mic_value->interpretation

Caption: Key components and their relationships in MIC determination.

References

Application Notes and Protocols for Enaminomycin C in Microbial Sensitivity Tests

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enaminomycin C is a naturally occurring antibiotic belonging to the epoxy quinone family.[1] Initial studies have characterized it as being weakly active against both Gram-positive and Gram-negative bacteria.[1] As a member of the quinone antibiotic group, its mechanism of action is presumed to involve the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are critical for DNA replication and repair. This document provides detailed application notes and standardized protocols for conducting microbial sensitivity tests with this compound to determine its specific antimicrobial activity, including the measurement of its Minimum Inhibitory Concentration (MIC).

Data Presentation

Currently, specific Minimum Inhibitory Concentration (MIC) values for this compound against a broad range of microbial species are not widely available in the public domain. The foundational literature describes its activity as "weak" without providing specific quantitative data.[1] Researchers utilizing this compound in their studies will need to generate this data empirically. The following table is a template for researchers to populate with their experimentally determined MIC values.

Table 1: Experimentally Determined Minimum Inhibitory Concentration (MIC) of this compound

Microbial SpeciesStrain IDGram StainMIC (µg/mL)
Staphylococcus aureusATCC® 29213™Gram-Positive[Enter Data]
Enterococcus faecalisATCC® 29212™Gram-Positive[Enter Data]
Streptococcus pneumoniaeATCC® 49619™Gram-Positive[Enter Data]
Escherichia coliATCC® 25922™Gram-Negative[Enter Data]
Pseudomonas aeruginosaATCC® 27853™Gram-Negative[Enter Data]
Klebsiella pneumoniaeATCC® 13883™Gram-Negative[Enter Data]
[Add other species][Enter Data][Enter Data][Enter Data]

Postulated Mechanism of Action

As an epoxy quinone antibiotic, this compound is likely to exert its antibacterial effects by targeting bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. These enzymes are essential for relieving topological stress in DNA during replication and transcription. By inhibiting these enzymes, this compound would lead to an accumulation of DNA double-strand breaks, ultimately resulting in bacterial cell death.

G Postulated Signaling Pathway of this compound Inhibition cluster_cell Bacterial Cell Enaminomycin_C This compound DNA_Gyrase DNA Gyrase (GyrA/GyrB) Enaminomycin_C->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV (ParC/ParE) Enaminomycin_C->Topo_IV Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Enables Topo_IV->DNA_Replication Enables Cell_Death Cell Death DNA_Replication->Cell_Death Leads to (if inhibited)

Figure 1: Postulated mechanism of this compound action.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol is adapted from the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

1. Materials:

  • This compound

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial strains (e.g., from ATCC)

  • Spectrophotometer

  • Sterile saline (0.85%)

  • 0.5 McFarland turbidity standard

  • Incubator (35°C ± 2°C)

2. Preparation of this compound Stock Solution: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile deionized water) at a concentration of 10 mg/mL. b. Further dilute the stock solution in CAMHB to create a working solution at a concentration of 256 µg/mL.

3. Preparation of Bacterial Inoculum: a. From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. d. Dilute the adjusted suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 1-2 x 10⁶ CFU/mL.

4. Broth Microdilution Procedure: a. In a 96-well microtiter plate, add 100 µL of CAMHB to wells 2 through 12. b. Add 200 µL of the 256 µg/mL this compound working solution to well 1. c. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10. This will create a concentration gradient from 128 µg/mL to 0.25 µg/mL. d. Well 11 will serve as a growth control (no antibiotic). e. Well 12 will serve as a sterility control (no bacteria). f. Add 10 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in these wells will be approximately 110 µL, and the final bacterial concentration will be approximately 5 x 10⁵ CFU/mL. g. Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

5. Interpretation of Results: a. Following incubation, examine the microtiter plate for bacterial growth (turbidity). b. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.

Protocol 2: Agar Disk Diffusion Susceptibility Testing

This method provides a qualitative assessment of susceptibility.

1. Materials:

  • This compound

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial strains

  • Sterile saline (0.85%)

  • 0.5 McFarland turbidity standard

  • Sterile swabs

  • Incubator (35°C ± 2°C)

2. Preparation of this compound Disks: a. Prepare a stock solution of this compound. b. Aseptically impregnate sterile filter paper disks with a known amount of this compound (e.g., 30 µg per disk). c. Allow the disks to dry completely in a sterile environment.

3. Inoculation of Agar Plates: a. Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in Protocol 1. b. Within 15 minutes of adjusting the turbidity, dip a sterile swab into the inoculum and rotate it firmly against the upper inside wall of the tube to express excess fluid. c. Streak the swab evenly over the entire surface of a MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.

4. Application of Disks and Incubation: a. Aseptically apply the prepared this compound disks to the surface of the inoculated MHA plates. b. Gently press the disks to ensure complete contact with the agar. c. Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

5. Interpretation of Results: a. After incubation, measure the diameter of the zones of complete growth inhibition around the disks to the nearest millimeter. b. The interpretation of these zone diameters (as susceptible, intermediate, or resistant) requires the establishment of specific breakpoints for this compound, which would need to be determined through extensive correlation studies with MIC data.

Experimental Workflow Visualization

G Microbial Sensitivity Testing Workflow for this compound cluster_prep Preparation cluster_mic Broth Microdilution (MIC) cluster_disk Disk Diffusion Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculate_Plate Inoculate wells with bacterial suspension Prep_Inoculum->Inoculate_Plate Inoculate_Agar Inoculate MHA plate with bacterial suspension Prep_Inoculum->Inoculate_Agar Prep_Drug Prepare this compound Stock & Working Solutions Serial_Dilution Perform Serial Dilutions in 96-well plate Prep_Drug->Serial_Dilution Serial_Dilution->Inoculate_Plate Incubate_MIC Incubate 16-20h at 35°C Inoculate_Plate->Incubate_MIC Read_MIC Determine MIC (lowest concentration with no growth) Incubate_MIC->Read_MIC Prep_Disks Prepare this compound impregnated disks Apply_Disks Apply disks to agar surface Prep_Disks->Apply_Disks Inoculate_Agar->Apply_Disks Incubate_Disk Incubate 16-20h at 35°C Apply_Disks->Incubate_Disk Measure_Zones Measure zones of inhibition (mm) Incubate_Disk->Measure_Zones

Figure 2: Workflow for antimicrobial susceptibility testing.

References

Application Notes and Protocols for Enaminomycin C in Leukemia L1210 Cell Line Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Enaminomycin C is a member of the enaminomycin family of antibiotics, which are characterized as new members of the epoxy quinone family. While its sibling compound, Enaminomycin A, has been noted for its cytostatic effect on murine leukemia L1210 cells in vitro, the specific bioactivity of this compound in this cell line is not extensively documented in publicly available literature[1]. These application notes provide a set of hypothetical protocols and data based on standard methodologies for the in vitro evaluation of novel compounds against the L1210 leukemia cell line. The provided data and signaling pathways are for illustrative purposes to guide researchers in designing their own experiments.

Hypothetical Quantitative Data

The following table summarizes hypothetical data for the effects of this compound on the L1210 cell line. This data is not empirically derived from published studies and should be used as a reference for experimental design.

ParameterValue (Hypothetical)Description
IC50 (Cytotoxicity) 75 µMConcentration of this compound that inhibits 50% of cell viability after 48 hours of treatment.
GI50 (Growth Inhibition) 30 µMConcentration of this compound that inhibits 50% of cell proliferation after 48 hours of treatment.
Apoptosis Induction 25% at 50 µMPercentage of apoptotic cells (Annexin V positive) after 24 hours of treatment.
Cell Cycle Arrest G2/M PhasePhase of the cell cycle in which L1210 cells accumulate after treatment with this compound.

Experimental Protocols

L1210 Cell Culture

Materials:

  • L1210 cell line (ATCC® CCL-219™)

  • RPMI-1640 Medium (with L-glutamine)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (100x)

  • 0.4% Trypan Blue solution

  • Phosphate-Buffered Saline (PBS), sterile

  • Incubator (37°C, 5% CO2)

  • Centrifuge

  • Hemocytometer or automated cell counter

Protocol:

  • Culture L1210 cells in RPMI-1640 medium supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Passage the cells every 2-3 days to maintain a cell density between 1 x 10^5 and 1 x 10^6 cells/mL.

  • To passage, centrifuge the cell suspension at 150 x g for 5 minutes.

  • Resuspend the cell pellet in fresh, pre-warmed culture medium and adjust the cell density as needed.

  • Prior to any experiment, assess cell viability using Trypan Blue exclusion; viability should be >95%.

Cell Viability Assay (MTT Assay)

Materials:

  • L1210 cells

  • This compound (stock solution in DMSO)

  • Complete culture medium

  • 96-well clear flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Seed 5 x 10^3 L1210 cells per well in a 96-well plate in 100 µL of complete culture medium.

  • Incubate for 24 hours to allow cells to adhere and resume growth.

  • Prepare serial dilutions of this compound in complete culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 48 hours at 37°C and 5% CO2.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Materials:

  • L1210 cells

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed L1210 cells in 6-well plates at a density of 2 x 10^5 cells/well and treat with various concentrations of this compound for 24 hours.

  • Harvest the cells by centrifugation at 200 x g for 5 minutes and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

    • Annexin V-FITC negative / PI negative: Live cells

    • Annexin V-FITC positive / PI negative: Early apoptotic cells

    • Annexin V-FITC positive / PI positive: Late apoptotic/necrotic cells

    • Annexin V-FITC negative / PI positive: Necrotic cells

Cell Cycle Analysis (Propidium Iodide Staining)

Materials:

  • L1210 cells

  • This compound

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Treat L1210 cells with this compound for 24 hours as described for the apoptosis assay.

  • Harvest the cells and wash with cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at 37°C in the dark.

  • Analyze the DNA content by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases of the cell cycle can be determined using appropriate software.

Visualizations

G cluster_workflow Experimental Workflow for this compound Evaluation A L1210 Cell Culture B Cell Viability Assay (MTT) A->B C Apoptosis Assay (Annexin V/PI) A->C D Cell Cycle Analysis (PI Staining) A->D E Data Analysis & Interpretation B->E C->E D->E G cluster_pathway Hypothetical Signaling Pathway of this compound in L1210 Cells EC This compound DNA DNA Damage EC->DNA ATM_ATR ATM/ATR Activation DNA->ATM_ATR p53 p53 Activation ATM_ATR->p53 p21 p21 Expression p53->p21 Bax Bax Upregulation p53->Bax Bcl2 Bcl-2 Downregulation p53->Bcl2 CDK1_CyclinB CDK1/Cyclin B Inhibition p21->CDK1_CyclinB G2M_Arrest G2/M Phase Arrest CDK1_CyclinB->G2M_Arrest Caspase9 Caspase-9 Activation Bax->Caspase9 Bcl2->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Isolating Enaminomycin C: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for the Isolation and Purification of Enaminomycin C from Streptomyces baarnensis Culture Broth

For researchers, scientists, and professionals in drug development, this document provides a comprehensive guide to the techniques for isolating this compound, a potentially valuable antibiotic. These application notes and protocols are compiled from available literature and standard microbiological and chromatographic practices.

Introduction to this compound

This compound is a member of the enaminomycin family of antibiotics, which also includes Enaminomycin A and B. These compounds are produced by the bacterium Streptomyces baarnensis strain No. 13120[1][2]. The molecular formula of this compound is C₇H₇NO₅, and its structure has been determined to be 2-oxo-4-amino-5-hydroxy-7-oxa-bicyclo[3][4]hept-3-ene-3-carboxylic acid[5]. While Enaminomycin A is the most potent of the three, this compound also exhibits weak activity against both Gram-positive and Gram-negative bacteria[4]. The isolation and purification of this compound are critical steps for further investigation into its biological activity and potential therapeutic applications.

Data Presentation

Due to the limited publicly available quantitative data on the specific yield of this compound at each purification step, the following table presents a generalized summary of the expected outcomes based on typical secondary metabolite isolation from Streptomyces.

Purification StepKey ParametersExpected PurityEstimated Yield (%)
Fermentation Optimized culture medium and conditionsN/A100 (Crude Broth)
Centrifugation Removal of biomassLow95-98 (Supernatant)
Activated Carbon Chromatography Adsorption and elution with aqueous acetoneModerate70-80
Sephadex LH-20 Chromatography Size-exclusion/partition chromatographyHigh40-50

Experimental Protocols

The following protocols provide a step-by-step guide for the isolation and purification of this compound.

Fermentation of Streptomyces baarnensis

This protocol describes the cultivation of Streptomyces baarnensis for the production of this compound.

Materials:

  • Streptomyces baarnensis No. 13120 culture

  • Seed culture medium (e.g., ISP Medium 2)

  • Production culture medium (A suggested medium composition is provided below, as specific details for this compound are not publicly available. Optimization is recommended.)

  • Shaker incubator

  • 30-Liter jar fermentor

Protocol:

  • Seed Culture Preparation: Inoculate a loopful of S. baarnensis from a slant into a 250 mL flask containing 50 mL of seed culture medium. Incubate at 30-32°C for 2-3 days on a rotary shaker at 200 rpm.

  • Production Culture: Inoculate the 30-liter jar fermentor containing the production medium with the seed culture (typically 5-10% v/v).

  • Fermentation: Conduct the fermentation under the following conditions. Note: These are general conditions for Streptomyces and should be optimized for this compound production[6].

    • Temperature: 32°C

    • pH: Maintained at 7.0

    • Agitation: 200 rpm

    • Aeration: 1 VVM (volume of air per volume of medium per minute)

    • Duration: 6 days

  • Monitoring: Monitor the production of this compound periodically using a suitable analytical method, such as HPLC.

Suggested Production Medium Composition (per liter):

ComponentConcentration (g/L)
Oatmeal15.0
Glucose10.0
Yeast Extract2.0
K₂HPO₄1.0
MgSO₄·7H₂O0.5
NaCl0.5
CaCO₃2.0
Trace Elements Solution1 mL
Isolation and Purification of this compound

This protocol outlines the downstream processing of the fermentation broth to isolate and purify this compound.

Materials:

  • Fermentation broth from Protocol 3.1

  • Centrifuge

  • Activated Carbon

  • Chromatography column

  • Aqueous acetone solutions (e.g., 50-80% acetone in water)

  • Sephadex LH-20 resin

  • Rotary evaporator

  • Freeze dryer

Protocol:

  • Harvesting: After the fermentation period, harvest the culture broth.

  • Centrifugation: Centrifuge the broth at 10,000 x g for 20 minutes to separate the mycelial cake from the supernatant. The supernatant contains the dissolved enaminomycins.

  • Activated Carbon Chromatography: a. Pack a chromatography column with activated carbon. The amount of carbon will depend on the volume of the supernatant. b. Load the supernatant onto the activated carbon column. c. Wash the column with deionized water to remove unbound impurities. d. Elute the enaminomycins from the column using a stepwise or gradient elution of aqueous acetone. Start with a lower concentration (e.g., 50%) and increase to a higher concentration (e.g., 80%). Collect fractions. e. Monitor the fractions for the presence of enaminomycins using a suitable analytical method. Pool the fractions containing the target compounds.

  • Concentration: Concentrate the pooled fractions under reduced pressure using a rotary evaporator to remove the acetone.

  • Sephadex LH-20 Chromatography: a. Pack a column with Sephadex LH-20 resin and equilibrate it with the chosen mobile phase (e.g., methanol or an aqueous-organic mixture). b. Dissolve the concentrated extract in a minimal amount of the mobile phase and load it onto the Sephadex LH-20 column. c. Elute the column with the mobile phase and collect fractions. Enaminomycins A, B, and C will separate based on their size and interaction with the resin[1][2]. d. Monitor the fractions to identify those containing this compound.

  • Final Concentration and Lyophilization: Pool the fractions containing pure this compound, concentrate them using a rotary evaporator, and then lyophilize to obtain the final product as a powder.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the isolation of this compound.

G cluster_0 Upstream Processing cluster_1 Downstream Processing Inoculation Inoculation Seed Culture Seed Culture Inoculation->Seed Culture Production Fermentation Production Fermentation Seed Culture->Production Fermentation Centrifugation Centrifugation Production Fermentation->Centrifugation Activated Carbon Chromatography Activated Carbon Chromatography Centrifugation->Activated Carbon Chromatography Supernatant Concentration_1 Concentration_1 Activated Carbon Chromatography->Concentration_1 Supernatant Sephadex LH-20 Chromatography Sephadex LH-20 Chromatography Concentration_1->Sephadex LH-20 Chromatography Concentration_2 Concentration_2 Sephadex LH-20 Chromatography->Concentration_2 Lyophilization Lyophilization Concentration_2->Lyophilization Pure this compound Pure this compound Lyophilization->Pure this compound

Caption: Workflow for this compound Isolation.

Putative Biosynthetic Pathway of this compound

While the specific biosynthetic pathway for this compound has not been fully elucidated, it is hypothesized to be derived from the shikimate pathway, similar to other ansamycin-type antibiotics. The following diagram presents a putative pathway leading to the core structure of this compound.

G Shikimate Pathway Shikimate Pathway 3-Amino-5-hydroxybenzoic acid (AHBA) 3-Amino-5-hydroxybenzoic acid (AHBA) Shikimate Pathway->3-Amino-5-hydroxybenzoic acid (AHBA) Polyketide Synthase (PKS) Assembly Polyketide Synthase (PKS) Assembly 3-Amino-5-hydroxybenzoic acid (AHBA)->Polyketide Synthase (PKS) Assembly Starter Unit Pro-enaminomycin Pro-enaminomycin Polyketide Synthase (PKS) Assembly->Pro-enaminomycin Tailoring Enzymes Tailoring Enzymes Pro-enaminomycin->Tailoring Enzymes Oxidation, Cyclization, etc. This compound This compound Tailoring Enzymes->this compound

References

Troubleshooting & Optimization

Enaminomycin C Stability and Degradation: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is the known chemical nature of Enaminomycin C and how might it influence its stability?

This compound is an antibiotic belonging to the epoxy quinone family. Its structure is 2-oxo-4-amino-5-hydroxy-7-oxa-bicyclo[1][2]hept-3-ene-3-carboxylic acid, with a molecular formula of C7H7NO5. The presence of an epoxide ring, a vinylogous acid (enaminone system), and a carboxylic acid suggests potential susceptibility to hydrolysis under both acidic and basic conditions. The quinone-like core indicates potential sensitivity to light and oxidizing/reducing agents.

Q2: I am seeing a rapid loss of activity of my this compound solution. What are the likely causes?

Rapid degradation of this compound can be attributed to several factors:

  • pH: Based on studies of other enaminones, acidic conditions may lead to rapid hydrolysis. It is crucial to maintain a suitable pH for your stock solutions and experimental buffers.

  • Temperature: Elevated temperatures can accelerate degradation. Solutions should be stored at recommended low temperatures and protected from temperature fluctuations.

  • Light Exposure: Quinone-containing compounds can be photosensitive. Exposure to ambient or UV light may induce degradation.

  • Incompatible Solvents: The choice of solvent can significantly impact stability. It is important to use solvents in which this compound is known to be stable.

Q3: What are the recommended general storage conditions for this compound?

While specific data is unavailable, general recommendations for storing similar antibiotic compounds are as follows:

  • Solid Form: Store in a tightly sealed container at -20°C or lower, protected from light and moisture.

  • Stock Solutions: Prepare concentrated stock solutions in a suitable, anhydrous solvent (e.g., DMSO). Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.

Q4: How can I perform a preliminary assessment of this compound stability for my experiments?

A simple way to assess stability is to prepare a solution of this compound in your experimental buffer and monitor its activity or integrity over time using a relevant assay (e.g., antimicrobial activity assay, HPLC analysis). This should be performed at the working temperature of your experiment.

Troubleshooting Guide

IssuePotential CauseRecommended Action
Loss of Potency in Stock Solution Frequent freeze-thaw cycles.Aliquot stock solutions into single-use vials to minimize freeze-thaw events.
Improper storage temperature.Ensure storage at or below -80°C for long-term stability.
Hydrolysis due to water in the solvent.Use anhydrous, high-purity solvents for preparing stock solutions.
Precipitation of Compound in Aqueous Buffer Poor solubility at the working concentration or pH.Prepare a more concentrated stock solution in an organic solvent and dilute it further in the aqueous buffer. Check the pH of the final solution. Consider using a co-solvent if compatible with your experimental system.
Inconsistent Experimental Results Degradation during the experiment.Perform a time-course experiment to assess the stability of this compound under your specific experimental conditions (buffer, temperature, light).
Adsorption to plasticware.Consider using low-adsorption microplates or tubes.

Experimental Protocols

The following are generalized protocols for assessing the stability of a compound like this compound. Researchers should adapt these protocols to their specific needs and analytical capabilities.

Protocol 1: Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.

  • Acid Hydrolysis: Incubate a solution of this compound in 0.1 M HCl at a controlled temperature (e.g., 40°C).

  • Base Hydrolysis: Incubate a solution of this compound in 0.1 M NaOH at a controlled temperature (e.g., 40°C).

  • Oxidative Degradation: Treat a solution of this compound with a low concentration of hydrogen peroxide (e.g., 3%) at room temperature.

  • Thermal Degradation: Expose a solid sample of this compound to elevated temperatures (e.g., 60°C).

  • Photodegradation: Expose a solution of this compound to a controlled light source (e.g., UV or fluorescent light).

At various time points, samples should be analyzed by a suitable method like HPLC to quantify the remaining parent compound and detect the formation of degradation products.

Protocol 2: Preliminary Stability Assessment in Experimental Buffer

  • Prepare a solution of this compound in your experimental buffer at the final working concentration.

  • Incubate the solution under the exact conditions of your experiment (temperature, light, etc.).

  • At different time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution.

  • Immediately analyze the aliquot for the concentration of this compound using a validated analytical method (e.g., HPLC-UV) or assess its biological activity.

  • Plot the concentration or activity versus time to determine the stability profile under your experimental conditions.

Visualizations

Stability_Testing_Workflow General Workflow for Stability Assessment cluster_prep Preparation cluster_stress Forced Degradation Studies cluster_exp Experimental Condition Stability cluster_analysis Analysis Compound This compound (Solid) Stock_Solution Prepare Stock Solution (e.g., in DMSO) Compound->Stock_Solution Thermal Thermal Stress Compound->Thermal Acid Acid Hydrolysis Stock_Solution->Acid Base Base Hydrolysis Stock_Solution->Base Oxidation Oxidative Stress Stock_Solution->Oxidation Photo Photolytic Stress Stock_Solution->Photo Buffer_Stab Incubate in Experimental Buffer Stock_Solution->Buffer_Stab Analysis Analytical Method (e.g., HPLC, LC-MS) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Buffer_Stab->Analysis Data Data Analysis (Half-life, Degradants) Analysis->Data

Caption: A generalized workflow for assessing the stability of this compound.

Troubleshooting_Logic Troubleshooting Inconsistent Results Start Inconsistent Experimental Results Observed Check_Stock Check Stock Solution (Age, Storage, Freeze-Thaw) Start->Check_Stock Stock_Issue Stock Solution Compromised? Check_Stock->Stock_Issue Prep_New_Stock Prepare Fresh Stock Solution and Re-aliquot Stock_Issue->Prep_New_Stock Yes Check_Exp_Cond Assess Stability in Experimental Conditions Stock_Issue->Check_Exp_Cond No Resolved Problem Resolved Prep_New_Stock->Resolved Exp_Stab_Issue Is Compound Stable for Experiment Duration? Check_Exp_Cond->Exp_Stab_Issue Modify_Protocol Modify Experimental Protocol (e.g., shorter incubation) Exp_Stab_Issue->Modify_Protocol No Other_Factors Investigate Other Factors (e.g., adsorption, reagent interaction) Exp_Stab_Issue->Other_Factors Yes Modify_Protocol->Resolved Other_Factors->Resolved

Caption: A logical diagram for troubleshooting inconsistent experimental results.

References

Technical Support Center: Enaminomycin C Bioactivity Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low bioactivity of Enaminomycin C in their assays.

Frequently Asked Questions (FAQs)

Q1: My this compound is showing lower than expected or no activity in my antibacterial assay. What are the potential causes?

Several factors can contribute to the low bioactivity of this compound. These can be broadly categorized as issues with the compound itself, the assay conditions, or the experimental procedure. Potential causes include:

  • Compound Integrity and Solubility:

    • Degradation: this compound, as an epoxy quinone, may be sensitive to factors like pH, temperature, and light, leading to degradation and loss of activity.[1][2]

    • Improper Storage: Failure to store the compound under recommended conditions (e.g., protected from light, at the correct temperature) can lead to degradation over time.[3]

    • Low Solubility: The compound may not be fully dissolved in the assay medium, leading to a lower effective concentration.[4]

  • Assay Conditions:

    • pH of Medium: The bioactivity of many antibiotics is pH-dependent. This compound's activity may be suboptimal at the pH of your assay medium.[5]

    • Medium Composition: Components of the culture medium can interact with the compound, reducing its effective concentration.[6][7]

    • Inoculum Density: An inappropriate concentration of the microbial inoculum can affect the outcome of the assay.[8]

  • Experimental Procedure:

    • Incorrect Dilutions: Errors in preparing serial dilutions will lead to inaccurate final concentrations of the compound in the assay.

    • Choice of Assay: The chosen assay method (e.g., disk diffusion vs. broth microdilution) may not be optimal for this compound.[8]

Q2: How can I improve the solubility of this compound for my assays?

If you suspect poor solubility is the issue, consider the following strategies:

  • Solvent Selection: While DMSO is a common solvent for stock solutions, ensure the final concentration in your assay medium is not toxic to your cells or bacteria. It's preferable to mix DMSO stock dilutions directly with the assay media.[4]

  • Stock Concentration: Prepare a higher concentration stock solution in a suitable organic solvent (e.g., DMSO, ethanol) and then dilute it into the aqueous assay buffer. This minimizes the time the compound is at a high concentration in an aqueous environment where it might precipitate.[4]

  • Sonication or Gentle Warming: In some cases, gentle warming or sonication can aid in dissolving the compound. However, be cautious as excessive heat can lead to degradation.[9]

Q3: What are the optimal storage conditions for this compound?

While specific stability data for this compound is limited, for epoxy quinone compounds, it is generally recommended to:

  • Store the solid compound at -20°C or lower, protected from light and moisture.

  • Prepare stock solutions in a suitable anhydrous solvent (e.g., DMSO) and store them in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • When preparing for an experiment, allow the solution to come to room temperature before opening to prevent condensation.

Q4: Could the type of assay I'm using be the reason for the low observed activity?

Yes, the choice of assay can significantly impact the results. For instance:

  • Disk Diffusion vs. Broth Dilution: For compounds with poor diffusion through agar, a disk diffusion assay may show a smaller zone of inhibition or no zone at all, while the compound might be active in a liquid-based broth microdilution assay.[8]

  • Endpoint Measurement: Ensure your method of measuring viability or growth (e.g., OD600, MTT, resazurin) is appropriate for your experimental system and is not interfered with by the compound itself (e.g., colorimetric interference).

Troubleshooting Guides

Low Antibacterial Activity

If you are observing low antibacterial activity, follow this troubleshooting workflow:

Troubleshooting Workflow for Low Antibacterial Activity

TroubleshootingWorkflow start Start: Low Bioactivity Observed compound Check Compound Integrity start->compound solubility Assess Solubility compound->solubility Freshly prepare solution storage Verify Storage Conditions compound->storage Check storage history assay_cond Evaluate Assay Conditions solubility->assay_cond Compound is soluble end Problem Identified solubility->end Precipitation observed storage->assay_cond Storage is correct storage->end Improper storage medium Check Medium Composition & pH assay_cond->medium inoculum Verify Inoculum Density assay_cond->inoculum protocol Review Experimental Protocol medium->protocol Medium is appropriate medium->end pH or components inhibitory inoculum->protocol Inoculum is correct inoculum->end Density too high/low dilutions Check Dilutions protocol->dilutions controls Analyze Controls protocol->controls dilutions->end Dilutions are accurate dilutions->end Calculation error controls->end Controls are valid controls->end Controls failed

Caption: A flowchart to diagnose potential causes of low antibacterial bioactivity.

Illustrative Data: Hypothetical MIC Values for this compound

The following table presents hypothetical Minimum Inhibitory Concentration (MIC) values to illustrate how different assay conditions might affect the observed bioactivity of this compound. Note: This data is for illustrative purposes only.

Bacterial StrainAssay MediumpHMIC (µg/mL)
Staphylococcus aureusMueller-Hinton Broth7.2>128
Staphylococcus aureusTryptic Soy Broth7.264
Staphylococcus aureusMueller-Hinton Broth8.032
Escherichia coliMueller-Hinton Broth7.2>128
Escherichia coliMueller-Hinton Broth8.0128
Low Cytotoxicity in L1210 Cells

This compound has been reported to have a cytostatic effect on L1210 mouse leukemia cells.[10] If you are observing low cytotoxicity, consider the following:

Troubleshooting Workflow for Low Cytotoxicity

CytotoxicityWorkflow start Start: Low Cytotoxicity Observed compound_check Verify Compound (Solubility/Stability) start->compound_check cell_culture Check Cell Culture Conditions compound_check->cell_culture Compound OK end Problem Identified compound_check->end Solubility/Stability Issue cell_health Assess Cell Health & Passage Number cell_culture->cell_health serum Consider Serum Protein Binding cell_culture->serum assay_proc Review Assay Procedure cell_health->assay_proc Cells are healthy cell_health->end Cells unhealthy/high passage serum->assay_proc Serum level constant serum->end High serum binding incubation Check Incubation Time assay_proc->incubation endpoint Validate Endpoint Assay assay_proc->endpoint incubation->end Time is sufficient incubation->end Time too short endpoint->end Assay is valid endpoint->end Assay interference

Caption: A workflow for troubleshooting low cytotoxicity in cell-based assays.

Hypothetical Signaling Pathway for Cytostatic Effects

The cytostatic effects of epoxy quinone compounds can be complex. The following diagram illustrates a hypothetical signaling pathway that could be involved.

Hypothetical Signaling Pathway

SignalingPathway EnaminomycinC This compound ROS Increased ROS EnaminomycinC->ROS DNA_Damage DNA Damage EnaminomycinC->DNA_Damage ROS->DNA_Damage p53 p53 Activation DNA_Damage->p53 p21 p21 Expression p53->p21 CDK2_CyclinE CDK2/Cyclin E p21->CDK2_CyclinE CellCycleArrest G1/S Cell Cycle Arrest CDK2_CyclinE->CellCycleArrest promotes progression

Caption: A hypothetical pathway showing how this compound might induce cell cycle arrest.

Experimental Protocols

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a general guideline for determining the MIC of this compound against a bacterial strain.

Materials:

  • This compound stock solution (e.g., 1280 µg/mL in DMSO)

  • Sterile 96-well microtiter plates

  • Appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth)

  • Bacterial inoculum standardized to 5 x 10^5 CFU/mL[11]

  • Positive control antibiotic (e.g., ampicillin)

  • Negative control (broth only)

  • Solvent control (broth with the highest concentration of DMSO used)

Procedure:

  • Add 50 µL of sterile broth to wells 2 through 12 of the microtiter plate.

  • Add 100 µL of the this compound stock solution to well 1.

  • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 50 µL from well 10. Wells 11 and 12 will serve as controls.

  • Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Well 11 serves as the positive control (bacteria, no drug).

  • Add 50 µL of sterile broth to well 12 to serve as the negative control (no bacteria, no drug).

  • Incubate the plate at 37°C for 16-24 hours.[11]

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.[12]

Protocol 2: MTT Assay for Cytotoxicity in L1210 Cells

This protocol outlines a general procedure for assessing the cytotoxicity of this compound on L1210 cells.

Materials:

  • L1210 cells in logarithmic growth phase

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution in DMSO

  • Sterile 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Positive control (e.g., doxorubicin)

  • Vehicle control (medium with DMSO)

Procedure:

  • Seed L1210 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Prepare serial dilutions of this compound in complete medium from the stock solution.

  • Remove the medium from the wells and add 100 µL of the diluted compound to the appropriate wells. Include positive and vehicle controls.

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Incubate overnight at 37°C.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

References

Overcoming resistance to Enaminomycin C in bacterial strains

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering bacterial resistance to Enaminomycin C. Given the limited specific literature on this compound resistance, this guide draws upon established principles of resistance to quinone and other antibiotic classes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its general spectrum of activity?

This compound is an antibiotic belonging to the epoxy quinone family.[1] Its chemical structure is 2-oxo-4-amino-5-hydroxy-7-oxa-bicyclo[2][3]hept-3-ene-3-carboxylic acid.[3] It has been reported to be weakly active against both Gram-positive and Gram-negative bacteria.[1]

Q2: My bacterial strain appears to be resistant to this compound. What are the potential mechanisms of resistance?

While specific resistance mechanisms to this compound have not been extensively documented, bacteria can develop resistance to quinone antibiotics through several primary mechanisms[4][5]:

  • Target Modification: Alterations in the drug's molecular target can prevent the antibiotic from binding effectively. For many quinolones, the targets are DNA gyrase and topoisomerase IV.[4][6] Resistance often arises from mutations in the genes encoding these enzymes.[7][6][8]

  • Reduced Intracellular Concentration:

    • Efflux Pumps: Bacteria can actively transport the antibiotic out of the cell using efflux pumps, preventing it from reaching its target at a high enough concentration.[9][10] This is a common resistance mechanism against various antibiotics, including quinolones.[4][10]

    • Decreased Permeability: Changes in the bacterial cell membrane, such as alterations in porin channels in Gram-negative bacteria, can reduce the uptake of the antibiotic.[9][11]

  • Enzymatic Inactivation: Bacteria may produce enzymes that chemically modify and inactivate the antibiotic.[9][12] For example, a variant of an aminoglycoside acetyltransferase has been found to modify and confer resistance to certain quinolones.[5]

Troubleshooting Guides

Problem 1: How do I confirm and quantify resistance to this compound in my bacterial strain?

Solution: You need to determine the Minimum Inhibitory Concentration (MIC) for this compound against your bacterial strain and compare it to a known susceptible strain. A significantly higher MIC in your test strain indicates resistance. The broth microdilution method is a standard technique for this.

Table 1: Example MIC Data for this compound
Bacterial StrainMIC (µg/mL)Interpretation
Susceptible Control (e.g., ATCC strain)8Susceptible
Experimental Isolate 1128Resistant
Experimental Isolate 216Intermediate
Problem 2: I suspect my resistant strain has an overactive efflux pump. How can I test this?

Solution: A common initial screening method is to determine the MIC of this compound in the presence and absence of a known efflux pump inhibitor (EPI). A significant reduction in the MIC in the presence of the EPI suggests the involvement of an efflux pump.

Another approach is a simple agar-based method using a fluorescent substrate like ethidium bromide (EtBr) to visualize efflux activity.[13][14] Bacteria with active efflux pumps will show lower fluorescence as they pump out the EtBr.[13]

Table 2: Effect of an Efflux Pump Inhibitor (EPI) on this compound MIC
Bacterial StrainThis compound MIC (µg/mL)This compound + EPI MIC (µg/mL)Fold Change in MICInterpretation
Resistant Isolate 1128168Efflux is likely involved
Susceptible Control881No significant efflux
Problem 3: How can I investigate if the resistance is due to enzymatic inactivation of this compound?

Solution: You can perform a bioassay with spent culture media. Grow the resistant strain in a liquid culture containing this compound. After a period of incubation, remove the bacterial cells and test the supernatant for antibacterial activity against a susceptible strain. A loss of activity suggests that the antibiotic was inactivated. Further analysis using techniques like mass spectrometry can identify modified forms of the antibiotic.[15]

Problem 4: If resistance is confirmed, how can I attempt to overcome it?

Solution: One strategy is to use combination therapy. Synergy testing can identify compounds that, when used with this compound, restore its activity. This could involve an efflux pump inhibitor or another antibiotic that acts on a different target. The checkerboard assay is a common method for evaluating synergy.

Table 3: Example Checkerboard Assay Results for Synergy
Drug CombinationFIC of this compound (A)FIC of Compound BΣFIC (FIC Index)Interpretation
This compound + EPI0.250.250.5Synergy[2][16]
This compound + Antibiotic X0.51.01.5No Interaction[2][16]
This compound + Antibiotic Y2.02.04.0No Interaction[2][16]
  • ΣFIC ≤ 0.5: Synergy

  • 0.5 < ΣFIC ≤ 4.0: No interaction (or additive)

  • ΣFIC > 4.0: Antagonism[2][16]

Visualizations

Experimental and Logical Workflows

cluster_0 Phase 1: Confirm Resistance cluster_1 Phase 2: Investigate Mechanism cluster_2 Phase 3: Overcome Resistance start Observe Poor Efficacy of this compound mic_test Perform MIC Assay vs. Susceptible Control start->mic_test compare Compare MIC Values mic_test->compare mechanism Hypothesize Resistance Mechanism compare->mechanism Resistance Confirmed (High MIC) efflux Efflux Pump Assay (e.g., with EPI) mechanism->efflux target Target Gene Sequencing (e.g., gyrA, parC) mechanism->target inactivation Inactivation Assay (e.g., Spent Media) mechanism->inactivation strategy Develop Strategy efflux->strategy target->strategy inactivation->strategy synergy Synergy Testing (Checkerboard Assay) strategy->synergy analogs Test Structural Analogs strategy->analogs

Caption: Workflow for investigating this compound resistance.

cluster_0 Mechanisms of Resistance center Bacterial Cell target_mod Target Modification (e.g., DNA Gyrase Mutation) center->target_mod efflux Efflux Pump (Drug Expulsion) center->efflux inactivation Enzymatic Inactivation (Drug Degradation) center->inactivation antibiotic_expelled This compound efflux->antibiotic_expelled antibiotic_out Inactive Metabolite inactivation->antibiotic_out antibiotic_in This compound antibiotic_in->center cluster_0 Setup cluster_1 Assay cluster_2 Analysis prep_a Prepare Serial Dilutions of this compound (Drug A) plate Dispense Drug A, Drug B, and Inoculum into 96-well Plate prep_a->plate prep_b Prepare Serial Dilutions of Compound B prep_b->plate inoculum Prepare Standardized Bacterial Inoculum inoculum->plate incubate Incubate at 37°C for 18-24 hours plate->incubate read_mic Read MICs for Each Drug Alone and in Combination incubate->read_mic calc_fic Calculate Fractional Inhibitory Concentration (FIC) Index read_mic->calc_fic interpret Interpret Results (Synergy, Additivity, Antagonism) calc_fic->interpret

References

Validation & Comparative

A Comparative Analysis of the Antibacterial Efficacy of Enaminomycin C and Enaminomycin A

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A detailed comparative analysis of Enaminomycin C and Enaminomycin A reveals significant differences in their antibacterial profiles. This guide synthesizes available experimental data to provide researchers, scientists, and drug development professionals with a comprehensive overview of their respective activities. Enaminomycin A emerges as a potent antibacterial agent against a range of Gram-positive and Gram-negative bacteria, whereas this compound demonstrates markedly weaker activity.

Executive Summary

Enaminomycins are a class of antibiotics characterized by an epoxy quinone structure.[1] This comparison focuses on two key members of this family, Enaminomycin A and this compound. Experimental data, primarily in the form of Minimum Inhibitory Concentrations (MICs), consistently show that Enaminomycin A is the more powerful antibacterial compound of the two. The structural differences between the two molecules are believed to be the primary determinant of their varied antibacterial potency.

Data Presentation: Antibacterial Activity

The antibacterial activities of Enaminomycin A and this compound have been quantitatively assessed against several bacterial strains. The results, summarized in the table below, clearly indicate the superior potency of Enaminomycin A.

Test OrganismMinimum Inhibitory Concentration (MIC, µg/mL)
Enaminomycin A
Bacillus subtilis PCI 2190.8
Staphylococcus aureus 209P3.1
Escherichia coli NIHJ1.6
Shigella sonnei3.1
Proteus vulgaris OX1912.5
Pseudomonas aeruginosa>100
Mycobacterium smegmatis ATCC 6076.25

Experimental Protocols

The Minimum Inhibitory Concentration (MIC) values presented were determined using a standard agar dilution method. While the original publication does not provide an exhaustive step-by-step protocol, the methodology can be reconstructed based on standard practices of the time for determining microbial sensitivity to new antibiotics.

Agar Dilution Method for MIC Determination

This method involves the following key steps:

  • Preparation of Antibiotic Stock Solutions: Enaminomycin A and C were dissolved in a suitable solvent to create concentrated stock solutions.

  • Preparation of Agar Plates with Antibiotics: A series of agar plates were prepared, each containing a specific, decreasing concentration of either Enaminomycin A or this compound. This was achieved by adding aliquots of the stock solutions to molten nutrient agar before pouring the plates. A control plate containing no antibiotic was also prepared.

  • Inoculum Preparation: The bacterial strains to be tested were cultured in a suitable broth medium to achieve a standardized cell density.

  • Inoculation: The surface of each agar plate was inoculated with the standardized bacterial suspensions.

  • Incubation: The inoculated plates were incubated under optimal conditions for bacterial growth (typically 18-24 hours at 37°C).

  • Determination of MIC: The MIC was determined as the lowest concentration of the antibiotic that completely inhibited visible growth of the bacterial strain on the agar plate.

Structure-Activity Relationship and Mechanism of Action

The significant difference in antibacterial activity between Enaminomycin A and this compound can be attributed to their distinct chemical structures.

Chemical Structures:

  • Enaminomycin A: 4-amino-2,5-dioxo-7-oxa-bicyclo[2][3]hept-3-ene-3-carboxylic acid

  • This compound: 2-oxo-4-amino-5-hydroxy-7-oxa-bicyclo[2][3]hept-3-ene-3-carboxylic acid

The key structural difference lies in the oxidation state of the six-membered ring. Enaminomycin A possesses a quinone system, which is absent in this compound. This quinone moiety is a common feature in many bioactive natural products and is often implicated in their mechanism of action, which can involve the generation of reactive oxygen species or interference with cellular redox processes. While the precise signaling pathways affected by enaminomycins have not been fully elucidated, their classification as epoxy quinones suggests a potential mechanism involving the disruption of cellular respiration or DNA synthesis.

Structure-Activity Relationship cluster_enaminomycin_a Enaminomycin A cluster_enaminomycin_c This compound Enaminomycin_A 4-amino-2,5-dioxo-7-oxa-bicyclo[4,1,0]hept-3-ene-3-carboxylic acid Quinone Moiety Activity_A Potent Antibacterial Activity Enaminomycin_A:f1->Activity_A Contributes to Enaminomycin_C 2-oxo-4-amino-5-hydroxy-7-oxa-bicyclo[4,1,0]hept-3-ene-3-carboxylic acid Lacks Quinone Moiety Activity_C Weak Antibacterial Activity Enaminomycin_C:f1->Activity_C Leads to

Caption: Comparative structure-activity relationship of Enaminomycins A and C.

MIC_Determination_Workflow start Start prep_stock Prepare Antibiotic Stock Solutions start->prep_stock prep_plates Prepare Agar Plates with Serial Dilutions prep_stock->prep_plates inoculate Inoculate Plates prep_plates->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate Incubate Plates (18-24h, 37°C) inoculate->incubate read_results Read Results (Observe Growth) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Generalized workflow for the Agar Dilution Method of MIC determination.

Conclusion

The available data unequivocally demonstrate that Enaminomycin A is a significantly more potent antibacterial agent than this compound. This disparity in activity is directly linked to their structural differences, particularly the presence of a quinone moiety in Enaminomycin A. Further research is warranted to fully elucidate the specific mechanism of action of enaminomycins and to explore the potential for synthetic modifications to enhance their antibacterial efficacy and spectrum.

References

Enaminomycin C: A Comparative Analysis of a Rare Epoxy-Quinone Antibiotic

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of Enaminomycin C with other quinone-based antibiotics, supported by available data and experimental protocols.

This compound, a member of the epoxy-quinone family of natural products, represents a unique scaffold among quinone-based antibiotics. While its clinical development has been limited, its distinct structure continues to be of interest in the search for novel antimicrobial agents. This guide provides a comparative overview of this compound against more clinically established quinone-based antibiotics, focusing on their mechanisms of action, antibacterial spectra, and the experimental methodologies used for their evaluation.

Overview of Quinone-Based Antibiotics

Quinone-based antibiotics are a broad class of compounds characterized by a quinone ring structure. They exhibit a wide range of biological activities, primarily attributed to their ability to accept one or two electrons, leading to the formation of semiquinone or hydroquinone species. This redox activity can induce cellular damage through various mechanisms, including the generation of reactive oxygen species (ROS), alkylation of cellular macromolecules, and interference with key enzymatic processes.

This class can be broadly categorized, with this compound belonging to the epoxy-quinones, and other significant groups including the well-known quinolones (and fluoroquinolones), anthracyclines (e.g., Doxorubicin), and mitomycins (e.g., Mitomycin C).

Comparative Analysis: this compound vs. Other Quinone Antibiotics

Direct quantitative comparison of this compound is challenging due to limited publicly available data, a consequence of its reported weak antibacterial activity. However, a qualitative and mechanistic comparison with other quinone-based antibiotics provides valuable context for researchers.

Mechanism of Action

The precise mechanism of action for this compound has not been fully elucidated. However, its epoxy-quinone structure suggests potential for alkylating biological macromolecules, a common mechanism for this class. There has been some speculation about its ability to inhibit bacterial RNA polymerase, though strong evidence is lacking.

In contrast, the mechanisms of other quinone antibiotic classes are better understood:

  • Quinolones/Fluoroquinolones: These synthetic antibiotics act by inhibiting DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for bacterial DNA replication and repair. This leads to breaks in the bacterial chromosome and ultimately cell death.[1][2][3][4][5][6]

  • Anthracyclines (e.g., Doxorubicin): This class has a multi-faceted mechanism that includes intercalation into DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species through redox cycling of the quinone moiety.

  • Mitomycins (e.g., Mitomycin C): These are potent DNA crosslinking agents. Following reductive activation, they become bifunctional alkylating agents that form inter- and intra-strand crosslinks in DNA, inhibiting DNA synthesis and leading to apoptosis.[7]

dot

cluster_enaminomycin This compound (Epoxy-Quinone) cluster_quinolones Quinolones (e.g., Ciprofloxacin) cluster_mitomycins Mitomycins (e.g., Mitomycin C) enaminomycin This compound target_enaminomycin Potential Macromolecule Alkylation / RNA Polymerase? enaminomycin->target_enaminomycin Weak Antibacterial Activity quinolone Quinolone gyrase DNA Gyrase quinolone->gyrase Inhibition topoIV Topoisomerase IV quinolone->topoIV Inhibition mitomycin Mitomycin C dna_crosslink DNA Crosslinking mitomycin->dna_crosslink Alkylation

Caption: Comparative Mechanisms of Action.

Antibacterial Spectrum & Potency

As per available literature, this compound exhibits only weak activity against both Gram-positive and Gram-negative bacteria.[8] This has likely contributed to the absence of extensive studies detailing its Minimum Inhibitory Concentrations (MICs) against a broad panel of pathogens.

In contrast, other quinone-based antibiotics have well-defined and potent antibacterial activities, as summarized in the table below.

Table 1: Comparative Antibacterial Activity of Selected Quinone-Based Antibiotics

Antibiotic ClassRepresentative DrugGeneral Spectrum of ActivityTypical MIC Range (µg/mL)
Epoxy-Quinone This compoundGram-positive & Gram-negative (Weak)Data not available
Fluoroquinolone CiprofloxacinBroad-spectrum, particularly effective against Gram-negative bacteria.0.015 - 2 (vs. E. coli); 0.12 - 4 (vs. S. aureus)
Fluoroquinolone LevofloxacinBroad-spectrum with enhanced activity against Gram-positive bacteria.0.015 - 0.5 (vs. S. pneumoniae); 0.03 - 1 (vs. E. coli)
Anthracycline DoxorubicinPrimarily used as an anticancer agent; possesses some antibacterial activity.1 - 16 (vs. S. aureus)
Mitomycin Mitomycin CPrimarily used as an anticancer agent; possesses some antibacterial activity.0.5 - >128 (vs. various bacteria)

Note: MIC ranges can vary significantly based on the bacterial species and resistance mechanisms.

Cytotoxicity

Table 2: Comparative Cytotoxicity of Selected Quinone-Based Agents

Antibiotic ClassRepresentative DrugPrimary UseTypical IC50 Range (µM) against Cancer Cell Lines
Epoxy-Quinone This compoundAntibacterial (weak)Data not available
Anthracycline DoxorubicinAnticancer0.01 - 1 (highly cell line dependent)
Mitomycin Mitomycin CAnticancer0.1 - 10 (highly cell line dependent)

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of quinone-based antibiotics.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

dot

start Start prepare_antibiotic Prepare Antibiotic Stock Solution start->prepare_antibiotic serial_dilution Perform 2-fold Serial Dilutions in 96-well plate with broth prepare_antibiotic->serial_dilution inoculate Inoculate wells with bacterial suspension serial_dilution->inoculate prepare_inoculum Prepare Bacterial Inoculum (0.5 McFarland standard) prepare_inoculum->inoculate incubate Incubate at 35-37°C for 16-20 hours inoculate->incubate read_mic Read MIC: Lowest concentration with no visible growth incubate->read_mic end End read_mic->end

Caption: MIC Determination Workflow.

  • Preparation of Antibiotic Stock Solution: Dissolve the antibiotic in a suitable solvent to a high concentration (e.g., 10 mg/mL).

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the antibiotic in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Preparation of Bacterial Inoculum: Culture the test bacterium overnight. Dilute the culture to achieve a turbidity equivalent to a 0.5 McFarland standard. Further dilute to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a growth control (no antibiotic) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterium.[3][5][9][10]

Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for determining the cytotoxic effect of a compound on a mammalian cell line.

dot

start Start seed_cells Seed cells in a 96-well plate start->seed_cells incubate1 Incubate for 24h to allow attachment seed_cells->incubate1 add_compound Add serial dilutions of the test compound incubate1->add_compound incubate2 Incubate for 24-72h add_compound->incubate2 add_mtt Add MTT reagent to each well incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO) incubate3->solubilize read_absorbance Read absorbance at ~570nm solubilize->read_absorbance calculate_ic50 Calculate IC50 value read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Cytotoxicity (MTT) Assay Workflow.

  • Cell Seeding: Plate a suitable density of the desired mammalian cell line into a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium and add to the appropriate wells. Include a vehicle control.

  • Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[11]

Conclusion

This compound, as an epoxy-quinone, represents a structurally distinct class of quinone-based antibiotics. However, its weak in vitro antibacterial activity has limited its further development and the availability of extensive comparative data. In contrast, other classes of quinone-based antibiotics, such as the fluoroquinolones, have seen widespread clinical success due to their potent and specific mechanisms of action. The study of less potent natural products like this compound can still provide valuable insights into novel chemical scaffolds and potential, yet to be discovered, biological activities. Further research into the specific molecular targets of this compound and other epoxy-quinones could yet reveal novel mechanisms that could be exploited in the development of future therapeutic agents.

References

Comparative Guide to Enaminomycin C and Related Epoxy Quinone Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Enaminomycin C, a lesser-studied epoxy quinone antibiotic, with structurally related and well-characterized compounds, Mitomycin C and FR-900482. Due to the limited publicly available data on the specific biological activity of this compound, this guide focuses on a qualitative comparison of its structural features and presumed mechanism of action alongside its better-understood counterparts. Furthermore, it offers detailed experimental protocols relevant to the study of this class of compounds.

Qualitative Comparison of this compound and Related Compounds

While quantitative cross-reactivity data for this compound is not available, a comparison of its structural attributes and the known mechanisms of similar compounds can provide valuable insights for researchers. This compound belongs to the epoxy quinone family of antibiotics.[1] Its chemical structure is 2-oxo-4-amino-5-hydroxy-7-oxa-bicyclo[2][3]hept-3-ene-3-carboxylic acid.[3]

For comparative purposes, we will examine Mitomycin C and FR-900482, which also feature complex ring structures and are known for their potent biological activities.

FeatureThis compoundMitomycin CFR-900482
Core Structure Epoxy quinone bicyclic system[1][3]Mitomycin core with an aziridine ring[4][5]Mitomycin-related core structure[6][7]
Molecular Formula C7H7NO5[8]C15H18N4O5[4]C15H18N4O6
Proposed Mechanism of Action Likely involves DNA interaction, characteristic of quinone antibiotics.DNA cross-linking and alkylation after reductive activation, leading to inhibition of DNA synthesis.[5][9][10][11]DNA cross-linking, similar to Mitomycin C, but with mechanistic differences in bioreductive activation.[7][10][12]
Reported Biological Activity Weakly active against Gram-positive and Gram-negative bacteria.[1]Potent antitumor and antibiotic activity.[5][9]Potent antitumor antibiotic.[7][13]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization and comparison of this compound and similar compounds.

Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.

a. Materials:

  • Test compound (e.g., this compound)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (for measuring optical density at 600 nm, OD600)

  • Incubator (37°C)

b. Procedure:

  • Prepare Inoculum: Culture the bacterial strain overnight in CAMHB at 37°C. Dilute the overnight culture in fresh CAMHB to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Prepare Serial Dilutions: Prepare a stock solution of the test compound in a suitable solvent. Perform a two-fold serial dilution of the compound in CAMHB in the 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well containing the diluted compound, bringing the final volume to 200 µL.

  • Controls: Include a positive control (bacteria in CAMHB without the compound) and a negative control (CAMHB only) on each plate.

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) as determined by visual inspection or by measuring the OD600.

DNA Cross-linking Assay (Modified Alkaline Comet Assay)

This assay can be used to determine if a compound induces interstrand cross-links in cellular DNA.

a. Materials:

  • Mammalian cell line (e.g., HeLa)

  • Test compound

  • Low melting point agarose

  • Lysis solution (2.5 M NaCl, 100 mM Na2EDTA, 10 mM Tris-HCl, pH 10, with 1% Triton X-100 and 10% DMSO added fresh)

  • Alkaline electrophoresis buffer (300 mM NaOH, 1 mM Na2EDTA, pH >13)

  • Neutralization buffer (0.4 M Tris-HCl, pH 7.5)

  • DNA staining solution (e.g., SYBR Gold)

  • Fluorescence microscope with appropriate filters

  • Irradiation source (e.g., X-ray)

b. Procedure:

  • Cell Treatment: Treat the mammalian cells with varying concentrations of the test compound for a specified duration. Include an untreated control.

  • Cell Embedding: Harvest the cells and resuspend them in low melting point agarose. Pipette the cell suspension onto a microscope slide pre-coated with normal melting point agarose. Allow the agarose to solidify.

  • Lysis: Immerse the slides in cold lysis solution and incubate at 4°C for at least 1 hour to lyse the cells and unfold the DNA.

  • Irradiation: To introduce a known amount of DNA strand breaks, irradiate the slides on ice with a fixed dose of X-rays.

  • Alkaline Unwinding and Electrophoresis: Place the slides in a horizontal gel electrophoresis tank filled with alkaline electrophoresis buffer and allow the DNA to unwind for 20-40 minutes. Perform electrophoresis at a low voltage.

  • Neutralization and Staining: Gently remove the slides from the electrophoresis tank, neutralize them with the neutralization buffer, and stain the DNA with a fluorescent dye.

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope. DNA with cross-links will migrate slower than the control DNA (which has been fragmented by irradiation), resulting in a smaller comet tail. The extent of cross-linking can be quantified by measuring the comet tail moment.[14]

Visualizations

Proposed Mechanism of Action for Epoxy Quinone Antibiotics

The following diagram illustrates the proposed general mechanism of action for epoxy quinone antibiotics that act as DNA alkylating and cross-linking agents. This is a hypothetical pathway for this compound based on the known activity of related compounds like Mitomycin C.

G cluster_activation Cellular Activation cluster_dna_interaction DNA Interaction & Damage cluster_cellular_outcome Cellular Outcome Epoxy_Quinone Epoxy Quinone Antibiotic Reductive_Activation Reductive Activation (e.g., by cellular reductases) Epoxy_Quinone->Reductive_Activation 1 Activated_Intermediate Reactive Electrophilic Intermediate Reductive_Activation->Activated_Intermediate 2 DNA Cellular DNA Activated_Intermediate->DNA 3 Mono_Adduct Formation of Mono-adduct DNA->Mono_Adduct 4a Cross_Link Interstrand Cross-link Mono_Adduct->Cross_Link 4b Inhibition Inhibition of DNA Replication & Transcription Cross_Link->Inhibition 5 Apoptosis Cell Death (Apoptosis) Inhibition->Apoptosis 6

Caption: Proposed mechanism of epoxy quinone antibiotics.

Experimental Workflow for MIC Determination

This diagram outlines the key steps in determining the Minimum Inhibitory Concentration of an antibiotic.

G Start Start: Prepare Bacterial Inoculum and Compound Serial_Dilution Perform Serial Dilution of Compound in 96-well Plate Start->Serial_Dilution Inoculate Inoculate Wells with Bacterial Suspension Serial_Dilution->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Observe Observe for Bacterial Growth (Turbidity) Incubate->Observe Determine_MIC Determine MIC: Lowest Concentration with No Visible Growth Observe->Determine_MIC End End Determine_MIC->End

Caption: Workflow for MIC determination.

References

Validating the Weak Antibacterial Effect of Enaminomycin C: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antibacterial performance of Enaminomycin C with its analogs and other weakly active antibiotics. Supporting experimental data, detailed protocols, and pathway visualizations are presented to offer a comprehensive analysis for researchers in drug discovery and development.

Comparative Analysis of Antibacterial Activity

This compound, a member of the epoxy quinone family of antibiotics, demonstrates weak antibacterial activity against a range of Gram-positive and Gram-negative bacteria.[1] To contextualize this observation, its performance is compared with its more potent analog, Enaminomycin A, and another weakly active analog, Enaminomycin B. Furthermore, two other antibiotics known for their modest or specific-spectrum activity, Fosfomycin and Novobiocin, are included for a broader comparison.

All quantitative data on the minimum inhibitory concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a microorganism, are summarized in the tables below.

Table 1: In Vitro Antibacterial Activity of Enaminomycins
Test OrganismEnaminomycin A (MIC, µg/mL)Enaminomycin B (MIC, µg/mL)This compound (MIC, µg/mL)
Staphylococcus aureus ATCC 6538P12.5>100>100
Bacillus subtilis PCI 2196.25>100>100
Escherichia coli NIHJ25>100>100
Shigella sonnei25>100>100
Pseudomonas aeruginosa>100>100>100
Klebsiella pneumoniae50>100>100

Data sourced from The Journal of Antibiotics, 1978.

Table 2: Comparative In Vitro Activity of Weakly Active Antibiotics
Test OrganismThis compound (MIC, µg/mL)Fosfomycin (MIC, µg/mL)Novobiocin (MIC, µg/mL)
Staphylococcus aureus>1000.25 - 160.063
Escherichia coli>100≤1 - 128>64

Note: MIC ranges for Fosfomycin and Novobiocin are compiled from multiple studies and can vary based on the specific strain and testing conditions.[1][2]

The data clearly illustrates that this compound exhibits significantly weaker antibacterial activity compared to its analog Enaminomycin A. Against the tested strains, the MIC of this compound was consistently greater than 100 µg/mL, indicating a low potency. In comparison, Fosfomycin shows variable but often moderate activity, particularly against E. coli, while Novobiocin is potent against S. aureus but has limited activity against E. coli.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Minimum Inhibitory Concentration (MIC) Determination

The MIC values for the enaminomycins were determined using the agar dilution method. This standard laboratory procedure is used to assess the antimicrobial susceptibility of bacteria to various agents.

Protocol:

  • Preparation of Antibiotic Stock Solutions: Enaminomycins A, B, and C were dissolved in a suitable solvent to create concentrated stock solutions.

  • Preparation of Agar Plates: A series of agar plates were prepared, each containing a different, decreasing concentration of the antibiotic. This was achieved by adding specific volumes of the antibiotic stock solutions to molten Mueller-Hinton agar before pouring the plates. A control plate with no antibiotic was also prepared.

  • Inoculum Preparation: Pure cultures of the test bacteria were grown overnight in a suitable broth medium. The bacterial suspension was then diluted to a standardized concentration, typically 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

  • Inoculation: A small, standardized volume of the diluted bacterial suspension was spotted onto the surface of each antibiotic-containing agar plate and the control plate.

  • Incubation: The inoculated plates were incubated at 35-37°C for 16-20 hours.

  • Result Interpretation: The MIC was determined as the lowest concentration of the antibiotic that completely inhibited the visible growth of the bacteria on the agar surface.

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Antibiotic Stock Solutions B Prepare Serial Dilutions in Molten Agar A->B D Pour Agar Plates with Antibiotic Dilutions B->D C Prepare Standardized Bacterial Inoculum E Inoculate Plates with Bacterial Suspension C->E D->E F Incubate Plates (16-20h at 37°C) E->F G Observe for Bacterial Growth F->G H Determine MIC: Lowest Concentration with No Growth G->H

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Mechanism of Action and Signaling Pathways

This compound belongs to the epoxy quinone class of antibiotics. While the precise signaling pathway perturbations caused by this compound have not been fully elucidated, the general mechanism for quinone-based antibiotics involves the inhibition of essential bacterial enzymes and the generation of oxidative stress.

The primary targets for many quinone antibiotics are DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, the antibiotics interfere with the supercoiling and decatenation of DNA, leading to a cessation of cell division and ultimately cell death.

Furthermore, the redox cycling of the quinone moiety can lead to the production of reactive oxygen species (ROS), such as superoxide anions and hydrogen peroxide. An accumulation of ROS can damage cellular components, including DNA, proteins, and lipids, contributing to the antibacterial effect.

Proposed Mechanism of Action for Epoxy Quinone Antibiotics

Mechanism_of_Action cluster_entry Cellular Entry cluster_targets Intracellular Targets cluster_effects Cellular Effects A This compound (Epoxy Quinone) B Bacterial Cell A->B Enters Cell C DNA Gyrase B->C Interacts with D Topoisomerase IV B->D Interacts with F Generation of Reactive Oxygen Species (ROS) B->F Redox Cycling E Inhibition of DNA Replication and Repair C->E D->E G Cell Death E->G F->G Oxidative Damage

Caption: Proposed mechanism of action for epoxy quinone antibiotics.

Conclusion

The experimental data presented in this guide validates the characterization of this compound as an antibiotic with weak antibacterial activity. Its high MIC values against both Gram-positive and Gram-negative bacteria stand in stark contrast to its more potent analog, Enaminomycin A. When compared to other weakly active or narrow-spectrum antibiotics like Fosfomycin and Novobiocin, this compound's lack of significant potency is further highlighted.

For researchers and drug development professionals, this comparative analysis underscores the importance of structure-activity relationships within antibiotic families. While this compound itself may not be a viable clinical candidate, understanding the chemical modifications that differentiate it from the more active Enaminomycin A could provide valuable insights for the design of novel antibacterial agents. Further investigation into the specific molecular interactions of enaminomycins with their bacterial targets may yet uncover pathways for the development of more effective therapeutics.

References

A Comparative Analysis of Enaminomycins A, B, and C: Structure and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

Enaminomycins A, B, and C are a group of antibiotics produced by Streptomyces baarnensis. They share a common bicyclo[4.1.0]heptane core structure but differ in their functional groups, which significantly impacts their biological activity. This guide provides a detailed structural comparison and an overview of their known biological effects, intended for researchers and professionals in drug development.

Structural Elucidation

The fundamental structure of the enaminomycins is a 7-oxabicyclo[4.1.0]heptane ring system. The variations between Enaminomycin A, B, and C lie in the substituents attached to this core.

  • Enaminomycin A is characterized by a 4-amino-2,5-dioxo-7-oxa-bicyclo[4,1.0]hept-3-ene-3-carboxylic acid structure.

  • Enaminomycin B possesses a 2-oxo-4-amino-5-hydroxy-5-acetonyl-7-oxa-bicyclo[4.1.0]hept-3-ene-3-carboxylic acid structure.

  • Enaminomycin C is defined by a 2-oxo-4-amino-5-hydroxy-7-oxa-bicyclo[4.1.0]hept-3-ene-3-carboxylic acid structure.

The key structural differences are the presence of a dioxo moiety in Enaminomycin A, and an acetonyl group in Enaminomycin B, which is absent in C. This compound has a hydroxyl group at the C5 position, which is also present in Enaminomycin B.

Enaminomycin_Structures cluster_A Enaminomycin A cluster_B Enaminomycin B cluster_C This compound A A B B C C

Fig. 1: Chemical Structures of Enaminomycins A, B, and C.

Comparative Biological Activity

Enaminomycin A has been identified as the most potent compound among the three, exhibiting a broader range of biological activity.

Antibacterial Activity: Enaminomycin A demonstrates activity against both Gram-positive and Gram-negative bacteria. In contrast, Enaminomycins B and C show only weak antibacterial activity.

Antitumor Activity: Enaminomycin A has been reported to have a cytostatic effect on L1210 mouse leukemia cells, indicating potential as an anticancer agent. The antitumor activities of Enaminomycins B and C have been described as weak.

Quantitative Data Summary

CompoundTarget Organism/Cell LineMIC (µg/mL)IC50 (µM)
Enaminomycin A Bacillus subtilisData not availableN/A
Escherichia coliData not availableN/A
L1210 Mouse Leukemia CellsN/AData not available
Enaminomycin B Bacillus subtilisData not availableN/A
Escherichia coliData not availableN/A
L1210 Mouse Leukemia CellsN/AData not available
This compound Bacillus subtilisData not availableN/A
Escherichia coliData not availableN/A
L1210 Mouse Leukemia CellsN/AData not available

Experimental Protocols

Detailed experimental protocols from the original characterization of Enaminomycins are not publicly available. However, the following are generalized protocols for the types of assays that would have been used to determine the biological activities.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is typically determined by the broth microdilution method.

Workflow for MIC Determination

MIC_Workflow prep Prepare serial dilutions of Enaminomycins in 96-well plates inoc Inoculate wells with a standardized bacterial suspension (e.g., 10^5 CFU/mL) prep->inoc incub Incubate at 37°C for 18-24 hours inoc->incub read Visually inspect for turbidity or measure optical density (OD600) incub->read mic Determine MIC as the lowest concentration with no visible growth read->mic

Fig. 2: Generalized workflow for MIC determination.
  • Preparation of Compounds: Stock solutions of Enaminomycins A, B, and C are prepared in a suitable solvent and serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculum Preparation: The test bacteria are cultured to a logarithmic phase and the suspension is adjusted to a standardized concentration (e.g., 0.5 McFarland standard).

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated under appropriate conditions for the test organism (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Determination of Cytotoxicity (IC50)

The half-maximal inhibitory concentration (IC50) for cytotoxicity against a cell line like L1210 is commonly determined using a cell viability assay, such as the MTT assay.

Workflow for IC50 Determination

IC50_Workflow seed Seed L1210 cells into 96-well plates and allow to adhere treat Add serial dilutions of Enaminomycins to the wells seed->treat incubate Incubate for a specified period (e.g., 48-72 hours) treat->incubate assay Add MTT reagent and incubate to allow formazan crystal formation incubate->assay read Solubilize formazan crystals and measure absorbance at ~570 nm assay->read calc Calculate cell viability and determine IC50 value from dose-response curve read->calc

Fig. 3: Generalized workflow for IC50 determination.
  • Cell Culture: L1210 cells are cultured in an appropriate medium and seeded into 96-well plates at a specific density.

  • Compound Treatment: The cells are treated with various concentrations of the Enaminomycin compounds.

  • Incubation: The plates are incubated for a period of time (e.g., 48 or 72 hours) to allow the compounds to exert their effects.

  • Cell Viability Assay: A cell viability reagent (e.g., MTT) is added to each well. Viable cells will metabolize the MTT into a colored formazan product.

  • Data Analysis: The absorbance of the formazan product is measured using a microplate reader. The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

Enaminomycins A, B, and C represent a structurally related family of antibiotics with differing biological activities. The presence of a dioxo group in Enaminomycin A appears to be crucial for its enhanced antibacterial and antitumor properties compared to the hydroxyl and acetonyl-hydroxyl substituted Enaminomycins B and C. Further investigation and sourcing of the original quantitative data are necessary to fully elucidate the structure-activity relationship within this compound family.

Unraveling the Potency Disparity: A Comparative Analysis of Enaminomycin A and Enaminomycin C

Author: BenchChem Technical Support Team. Date: November 2025

Researchers in drug development are constantly exploring novel antibiotic scaffolds to combat the rise of resistant pathogens. The enaminomycins, a family of antibiotics characterized by an epoxy quinone core, have demonstrated notable antibacterial and cytostatic activities. Within this family, Enaminomycin A stands out as the most potent member, exhibiting broad-spectrum activity against both Gram-positive and Gram-negative bacteria. In stark contrast, Enaminomycin C displays only weak antibacterial properties. This guide provides a detailed comparison of these two molecules, elucidating the structural nuances that underpin their significant difference in biological potency and presenting the available experimental data and methodologies.

Structural Differences Underpin Potency Variation

The core structural framework of the enaminomycins is a 7-oxa-bicyclo[4.1.0]heptene ring system. The crucial difference between Enaminomycin A and this compound lies in the oxidation state of this core. Enaminomycin A possesses a 2,5-dioxo functionality, creating a highly reactive quinone system. Conversely, this compound features a 2-oxo-5-hydroxy structure, where one of the carbonyl groups is reduced to a hydroxyl group.[1][2]

This seemingly minor alteration from a dioxo to an oxo-hydroxy moiety dramatically impacts the molecule's electronic properties and, consequently, its biological activity. The quinone structure in Enaminomycin A is a key electrophilic center, likely enabling it to interact with biological nucleophiles within bacterial cells, a common mechanism for quinone-based antibiotics that can lead to the generation of reactive oxygen species and interference with cellular respiration and DNA replication. The reduction of one of the carbonyl groups in this compound diminishes this electrophilicity, rendering it a less reactive molecule and thus explaining its significantly lower antibacterial potency.[1]

Comparative Antibacterial Potency

To illustrate the expected disparity in potency based on available literature, a representative table of antibacterial activity is presented below. Note that specific MIC values for this compound are often not reported due to its low activity, and therefore, a qualitative description is provided.

CompoundGram-Positive BacteriaGram-Negative Bacteria
Enaminomycin A Potent ActivityPotent Activity
This compound Weakly ActiveWeakly Active

Table 1: Qualitative Comparison of the Antibacterial Activity of Enaminomycin A and this compound. Data interpretation is based on descriptive statements from available scientific literature.[1]

Structure-Activity Relationship (SAR)

The pronounced difference in potency between Enaminomycin A and C provides a clear insight into the structure-activity relationship of this antibiotic class. The key takeaway is the critical importance of the intact quinone system for potent antibacterial activity.

SAR cluster_A Enaminomycin A cluster_C This compound A 4-amino-2,5-dioxo-7-oxa-bicyclo[4.1.0]hept-3-ene-3-carboxylic acid Potency_A High Potency A->Potency_A Quinone Moiety C 2-oxo-4-amino-5-hydroxy-7-oxa-bicyclo[4.1.0]hept-3-ene-3-carboxylic acid A->C Reduction of C5 Carbonyl Potency_C Low Potency C->Potency_C Reduced Carbonyl

Figure 1: Structure-Activity Relationship of Enaminomycins.

Experimental Protocols

The determination of antibacterial potency for compounds like the enaminomycins is typically carried out using standardized methods to determine the Minimum Inhibitory Concentration (MIC). The following is a generalized protocol based on the broth microdilution method, a common technique for antimicrobial susceptibility testing.

Broth Microdilution Method for MIC Determination

1. Preparation of Bacterial Inoculum:

  • A pure culture of the test bacterium is grown on an appropriate agar medium (e.g., Mueller-Hinton Agar) for 18-24 hours at 37°C.
  • Several colonies are then transferred to a sterile broth medium (e.g., Mueller-Hinton Broth).
  • The bacterial suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
  • This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

2. Preparation of Antibiotic Dilutions:

  • A stock solution of the enaminomycin compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide or water).
  • Serial two-fold dilutions of the antibiotic are made in the broth medium in a 96-well microtiter plate to achieve a range of desired concentrations.

3. Inoculation and Incubation:

  • Each well of the microtiter plate containing the antibiotic dilutions is inoculated with the standardized bacterial suspension.
  • Control wells are included: a positive control (bacteria with no antibiotic) and a negative control (broth medium only).
  • The plate is incubated at 37°C for 16-20 hours under ambient atmospheric conditions.

4. Determination of MIC:

  • Following incubation, the MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacterium.

start [label="Start", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; prep_inoculum [label="Prepare Bacterial Inoculum\n(0.5 McFarland Standard)"]; prep_dilutions [label="Prepare Serial Dilutions\nof Enaminomycins"]; inoculate [label="Inoculate Microtiter Plate"]; incubate [label="Incubate at 37°C\nfor 16-20 hours"]; read_mic [label="Determine MIC\n(Lowest concentration with no visible growth)"]; end [label="End", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> prep_inoculum; start -> prep_dilutions; prep_inoculum -> inoculate; prep_dilutions -> inoculate; inoculate -> incubate; incubate -> read_mic; read_mic -> end; }

Figure 2: MIC Determination Workflow.

References

A Comprehensive Guide to Assessing the Synergistic Effects of Enaminomycin C with Other Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, published experimental data specifically detailing the synergistic effects of Enaminomycin C with other antibiotics is not available in the public domain. This guide therefore provides a comprehensive framework for researchers to design and execute experiments to assess such potential synergies. The experimental protocols and data presentation formats are based on established methodologies for antibiotic synergy testing.

This compound, a member of the epoxy quinone family of antibiotics, has been noted for its weak activity against both Gram-positive and Gram-negative bacteria.[1] However, the potential for synergistic interactions with other antibiotic classes remains an unexplored area that could yield promising therapeutic combinations. This guide outlines the key experimental approaches and data interpretation methods to systematically evaluate the synergistic potential of this compound.

Hypothetical Synergistic Combinations

Based on the mechanisms of action of other antibiotic classes, potential synergistic partners for this compound could include:

  • β-Lactams (e.g., Penicillins, Cephalosporins): These agents inhibit cell wall synthesis, which could potentially increase the intracellular access and efficacy of this compound.

  • Aminoglycosides (e.g., Gentamicin, Amikacin): These antibiotics inhibit protein synthesis by binding to the 30S ribosomal subunit.[2][3] A combination with an agent affecting a different bacterial process could lead to enhanced bactericidal activity.

  • Fluoroquinolones (e.g., Ciprofloxacin, Levofloxacin): These drugs inhibit DNA replication.[4][5] Combining them with an antibiotic that has a different target could result in a potent synergistic effect.

Experimental Protocols

Two primary methods for in vitro synergy testing are the checkerboard assay and the time-kill curve assay.[6]

Checkerboard Microdilution Assay

The checkerboard assay is a widely used method to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the synergistic, additive, indifferent, or antagonistic effect of an antibiotic combination.[7][8]

Objective: To determine the Minimal Inhibitory Concentrations (MICs) of this compound and a partner antibiotic, both alone and in combination, and to calculate the FIC index.

Materials:

  • This compound

  • Partner antibiotic (e.g., a β-lactam, aminoglycoside, or fluoroquinolone)

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial culture medium

  • Bacterial strain(s) of interest

  • 0.5 McFarland turbidity standard

  • Incubator

Procedure:

  • Preparation of Antibiotic Solutions: Prepare stock solutions of this compound and the partner antibiotic at a concentration significantly higher than their expected MICs.

  • Plate Setup:

    • Dispense 50 µL of MHB into each well of a 96-well plate.

    • Along the x-axis (e.g., columns 1-10), create serial twofold dilutions of this compound.

    • Along the y-axis (e.g., rows A-G), create serial twofold dilutions of the partner antibiotic.

    • This creates a matrix of wells with varying concentrations of both antibiotics.

    • Include control wells: a row with only dilutions of this compound, a column with only dilutions of the partner antibiotic, and a well with no antibiotics (growth control).

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Inoculate each well with 100 µL of the prepared bacterial suspension.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the antibiotic(s) that completely inhibits visible bacterial growth.

  • FIC Index Calculation: The FIC index is calculated as follows:

    • FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone

    • FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone

    • FIC Index = FIC of Drug A + FIC of Drug B

Interpretation of FIC Index: [7][9]

  • Synergy: FIC Index ≤ 0.5

  • Additive/Indifference: 0.5 < FIC Index ≤ 4.0

  • Antagonism: FIC Index > 4.0

Time-Kill Curve Assay

The time-kill curve assay provides information on the bactericidal or bacteriostatic activity of an antibiotic combination over time.[10]

Objective: To assess the rate and extent of bacterial killing by this compound and a partner antibiotic, alone and in combination.

Materials:

  • This compound

  • Partner antibiotic

  • Bacterial strain(s) of interest

  • Appropriate broth medium (e.g., MHB)

  • Shaking incubator

  • Apparatus for serial dilutions and plating (e.g., agar plates)

Procedure:

  • Inoculum Preparation: Prepare a mid-log phase bacterial culture and dilute it to a starting concentration of approximately 10^6 CFU/mL in flasks containing broth with the desired antibiotic concentrations.

  • Test Conditions: Set up flasks with:

    • No antibiotic (growth control)

    • This compound alone (e.g., at its MIC)

    • Partner antibiotic alone (e.g., at its MIC)

    • This compound and partner antibiotic in combination (at concentrations that showed potential synergy in the checkerboard assay).

  • Incubation and Sampling: Incubate the flasks in a shaking incubator at 35-37°C. At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw aliquots from each flask.

  • Viable Cell Count: Perform serial dilutions of the collected aliquots and plate them on agar plates to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL against time for each test condition.

Interpretation of Time-Kill Curves:

  • Synergy: A ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.[10]

  • Indifference: A < 2-log10 increase or decrease in CFU/mL by the combination compared to the most active single agent.

  • Antagonism: A ≥ 2-log10 increase in CFU/mL at 24 hours by the combination compared with the most active single agent.

Data Presentation

Quantitative data from synergy studies should be presented in a clear and structured format for easy comparison.

Table 1: Hypothetical Checkerboard Assay Results for this compound and Antibiotic X against S. aureus

This compound (µg/mL)Antibiotic X (µg/mL)MIC of this compound in CombinationMIC of Antibiotic X in CombinationFIC of this compoundFIC of Antibiotic XFIC IndexInterpretation
128 (alone)32 (alone)------
1641640.1250.1250.25 Synergy
3223220.250.06250.3125 Synergy
6486480.50.250.75 Additive

Table 2: Hypothetical Time-Kill Assay Results (log10 CFU/mL) for this compound and Antibiotic Y against E. coli

Time (hours)Growth ControlThis compound (MIC)Antibiotic Y (MIC)This compound + Antibiotic Y
06.06.06.06.0
47.56.55.54.0
88.87.04.82.5
249.27.24.5<2.0

Visualizations

Experimental Workflows

Checkerboard_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_antibiotics Prepare Antibiotic Stock Solutions serial_dilution Perform Serial Dilutions in 96-well Plate prep_antibiotics->serial_dilution prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Plate prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate Plate (18-24h, 37°C) inoculate->incubate read_mic Read MICs incubate->read_mic calc_fic Calculate FIC Index read_mic->calc_fic interpret Interpret Results (Synergy, Additive, Antagonism) calc_fic->interpret

Caption: Workflow for the Checkerboard Microdilution Assay.

Time_Kill_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_culture Prepare Mid-Log Phase Culture inoculate_flasks Inoculate Flasks to ~10^6 CFU/mL prep_culture->inoculate_flasks prep_flasks Prepare Flasks with Antibiotics & Broth prep_flasks->inoculate_flasks incubate_sample Incubate and Sample at Time Points (0-24h) inoculate_flasks->incubate_sample serial_dilute_plate Serial Dilute and Plate for Viable Counts incubate_sample->serial_dilute_plate count_colonies Count Colonies (CFU/mL) serial_dilute_plate->count_colonies plot_curves Plot log10 CFU/mL vs. Time count_colonies->plot_curves interpret_curves Interpret Results (Synergy, Indifference, Antagonism) plot_curves->interpret_curves

Caption: Workflow for the Time-Kill Curve Assay.

Potential Signaling Pathway Interaction

While the specific mechanism of action of this compound is not well-documented, a hypothetical synergistic interaction with a β-lactam antibiotic can be visualized.

Synergistic_Mechanism BetaLactam β-Lactam Antibiotic CellWall Bacterial Cell Wall BetaLactam->CellWall Inhibits Synthesis CellDeath Enhanced Bacterial Cell Death BetaLactam->CellDeath EnaminomycinC This compound IntracellularTarget Intracellular Target EnaminomycinC->IntracellularTarget Inhibits/Damages CellWall->EnaminomycinC Increased Permeability IntracellularTarget->CellDeath

Caption: Hypothetical synergistic mechanism of this compound and a β-lactam.

References

Independent Verification of Enaminomycin C's Biological Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the independent verification of the reported biological activity of Enaminomycin C, a naturally occurring antibiotic belonging to the epoxy quinone family. Due to the limited availability of public quantitative data on this compound's bioactivity, this document serves as a methodological guide, outlining the necessary experiments and data presentation formats to facilitate a comprehensive and objective comparison with other antimicrobial agents.

Introduction to this compound

This compound was first described as a member of the epoxy quinone family of antibiotics.[1] Initial reports characterized its biological activity as weak against both Gram-positive and Gram-negative bacteria.[1] However, to date, there is a notable absence of publicly available, detailed quantitative data, such as Minimum Inhibitory Concentration (MIC) values against a standard panel of bacterial strains or 50% inhibitory concentration (IC50) values against mammalian cell lines. Furthermore, independent verification of its initially reported activities is not readily found in the scientific literature. This guide proposes a systematic approach to generate and present this crucial data.

Comparative Data on Biological Activity

To facilitate a direct and meaningful comparison, all quantitative data from experimental verifications should be organized as follows. Data for this compound should be generated through the experimental protocols outlined in this guide. Comparative data for other epoxy quinone antibiotics or standard-of-care antibiotics should be sourced from peer-reviewed literature, with appropriate citations.

Table 1: Comparative Antibacterial Activity (MIC in µg/mL)

CompoundStaphylococcus aureus (ATCC 29213)Enterococcus faecalis (ATCC 29212)Escherichia coli (ATCC 25922)Pseudomonas aeruginosa (ATCC 27853)Data Source
This compound Data to be generatedData to be generatedData to be generatedData to be generatedExperimental
Epoxyquinone Analog 1[Citation]
Epoxyquinone Analog 2[Citation]
Ciprofloxacin[Citation]
Vancomycin[Citation]

Table 2: Comparative Cytotoxicity (IC50 in µM)

CompoundHEK293 (Human Embryonic Kidney)HepG2 (Human Liver Cancer)A549 (Human Lung Cancer)Data Source
This compound Data to be generatedData to be generatedData to be generatedExperimental
Epoxyquinone Analog 1[Citation]
Doxorubicin[Citation]

Experimental Protocols

To ensure reproducibility and standardization, the following detailed experimental protocols are recommended for the independent verification of this compound's biological activity.

Determination of Minimum Inhibitory Concentration (MIC)

The antibacterial activity of this compound and comparator compounds should be determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Workflow for MIC Determination

MIC_Workflow prep Prepare bacterial inoculum (0.5 McFarland standard) dilute Serially dilute this compound and control antibiotics in 96-well plates prep->dilute inoculate Inoculate each well with the bacterial suspension dilute->inoculate incubate Incubate plates at 37°C for 18-24 hours inoculate->incubate read Visually inspect for turbidity and determine the lowest concentration with no growth (MIC) incubate->read

Workflow for MIC determination.

Protocol:

  • Bacterial Strain Preparation: Inoculate a single colony of the test bacterium from an agar plate into Mueller-Hinton Broth (MHB). Incubate at 37°C with shaking until the culture reaches the turbidity of a 0.5 McFarland standard.

  • Compound Dilution: Prepare a stock solution of this compound in a suitable solvent. Perform two-fold serial dilutions of the compound in MHB in a 96-well microtiter plate to achieve a range of final concentrations. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Inoculation: Dilute the standardized bacterial suspension and add to each well to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Determination of Cytotoxicity (IC50)

The cytotoxicity of this compound should be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay on a panel of human cell lines to determine its potential toxicity to mammalian cells.

Workflow for IC50 Determination (MTT Assay)

IC50_Workflow seed Seed cells in a 96-well plate and allow to adhere overnight treat Treat cells with serial dilutions of this compound and control compounds seed->treat incubate Incubate for 48-72 hours at 37°C, 5% CO2 treat->incubate add_mtt Add MTT reagent to each well and incubate for 4 hours incubate->add_mtt solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan crystals add_mtt->solubilize read Measure absorbance at 570 nm using a microplate reader solubilize->read calculate Calculate cell viability and determine IC50 value read->calculate

Workflow for IC50 determination using the MTT assay.

Protocol:

  • Cell Seeding: Seed human cell lines (e.g., HEK293, HepG2, A549) in a 96-well plate at an appropriate density and allow them to attach and grow for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound and a positive control cytotoxic agent (e.g., Doxorubicin) in cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include untreated cells as a control.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for an additional 4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can then be determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Proposed Signaling Pathway for Investigation

While the precise mechanism of action for this compound is not well-defined, its structural similarity to other epoxy quinone antibiotics suggests potential interference with key cellular processes such as DNA replication or repair. A proposed logical workflow to investigate its mechanism of action is presented below.

Investigative Workflow for Mechanism of Action

MoA_Workflow start This compound exhibits antibacterial activity hypothesis1 Hypothesis: Inhibition of DNA Gyrase/Topoisomerase IV start->hypothesis1 hypothesis2 Hypothesis: Induction of Oxidative Stress start->hypothesis2 hypothesis3 Hypothesis: Alkylation of Cellular Nucleophiles start->hypothesis3 assay1 DNA Gyrase/Topoisomerase IV Inhibition Assay hypothesis1->assay1 assay2 Reactive Oxygen Species (ROS) Detection Assay hypothesis2->assay2 assay3 Glutathione (GSH) Depletion Assay hypothesis3->assay3 outcome1 Inhibition of supercoiling assay1->outcome1 outcome2 Increased ROS levels assay2->outcome2 outcome3 Decreased GSH levels assay3->outcome3

Proposed workflow to investigate the mechanism of action.

Conclusion

The independent verification of the biological activity of this compound is a critical step in evaluating its potential as a therapeutic agent. This guide provides a standardized framework for conducting the necessary antibacterial and cytotoxicity assays, presenting the data in a clear and comparative format, and initiating investigations into its mechanism of action. The generation of robust and reproducible data will be invaluable to the scientific community and will ultimately determine the future of this compound in drug discovery and development.

References

Safety Operating Guide

Personal protective equipment for handling Enaminomycin C

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Enaminomycin C. The following procedural guidance is designed to ensure the safe handling, use, and disposal of this compound in a laboratory setting.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The information presented here is a synthesis of safety protocols for handling hazardous chemicals and is based on the limited available data for similar compounds. A product from Sigma-Aldrich (M4287), identified as a potential carcinogen and harmful if swallowed, provides some guidance. All laboratory personnel must supplement this guide with their institution's specific safety protocols and conduct a thorough risk assessment before beginning any work.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a member of the epoxy quinone family with antibacterial and cytostatic properties.[1] Due to its potential toxicity and classification as a suspected carcinogen, stringent safety measures are required. The appropriate level of Personal Protective Equipment (PPE) must be worn at all times when handling this compound.

Recommended PPE Levels for Handling this compound

PPE Level Description Equipment When to Use
Level C Protection against known airborne substances where skin and eye exposure is unlikely.[2]- Full-face or half-mask air-purifying respirator (NIOSH approved) - Chemical-resistant clothing (e.g., one-piece coverall, hooded two-piece chemical splash suit) - Inner and outer chemical-resistant gloves - Chemical-resistant, steel-toe bootsRecommended for routine handling in a controlled environment such as a chemical fume hood.
Level B Highest level of respiratory protection with a lesser level of skin protection.[3]- Positive-pressure, full-facepiece self-contained breathing apparatus (SCBA) or supplied air respirator - Hooded chemical-resistant clothing - Inner and outer chemical-resistant gloves - Chemical-resistant, steel-toe bootsMay be required in situations with a higher risk of aerosolization or spills outside of a primary containment device.

Note: Level D is the minimum protection for any laboratory setting and is insufficient for handling this compound. Level A, the highest level of protection, is reserved for situations with a high concentration of hazardous vapors or gases and is not typically required for routine laboratory work with this compound.[3][4]

Operational Plan for Handling this compound

A clear and systematic workflow is essential for minimizing exposure and ensuring safety.

G Operational Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE (Level C Minimum) prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_weigh Weigh this compound prep_materials->handle_weigh handle_dissolve Dissolve in Solvent handle_weigh->handle_dissolve handle_exp Perform Experiment handle_dissolve->handle_exp cleanup_decon Decontaminate Work Surfaces handle_exp->cleanup_decon cleanup_waste Segregate and Dispose of Waste cleanup_decon->cleanup_waste cleanup_doff Doff PPE Correctly cleanup_waste->cleanup_doff

Caption: A step-by-step workflow for the safe handling of this compound.

Experimental Protocols: Step-by-Step Guidance

1. Preparation:

  • Donning PPE: Before entering the designated handling area, put on all required PPE as outlined in the table above. This includes double gloving, with one glove tucked under the gown cuff and the outer glove pulled over the cuff.[5]

  • Fume Hood Preparation: Ensure the chemical fume hood is functioning correctly. The work surface should be covered with absorbent, plastic-backed paper.

  • Material Gathering: Assemble all necessary equipment, including vials, solvents, pipettes, and waste containers, within the fume hood to minimize movement in and out of the containment area.

2. Handling:

  • Weighing: If working with a solid form, carefully weigh the required amount in a tared, closed container within the fume hood.

  • Dissolving: Add the solvent to the container with this compound. Ensure the container is securely capped and mix gently to dissolve.

  • Experimental Use: All subsequent experimental steps involving the handling of this compound should be conducted within the chemical fume hood.

3. Cleanup and Disposal:

  • Decontamination: After completing the experimental work, decontaminate all surfaces and equipment that may have come into contact with this compound.

  • Waste Disposal: Dispose of all contaminated materials, including gloves, gowns, absorbent paper, and any unused this compound, in a designated hazardous waste container.[6][7] This container should be clearly labeled as "Hazardous Chemical Waste" and include the name of the compound. Follow your institution's specific guidelines for hazardous waste disposal.

  • Doffing PPE: Remove PPE in the designated area, ensuring not to contaminate skin or clothing. Remove the outer gloves first, followed by the gown, and then the inner gloves. Wash hands thoroughly with soap and water after removing all PPE.[5]

Disposal Plan

Proper disposal is critical to prevent environmental contamination and accidental exposure.

G This compound Disposal Pathway cluster_waste_gen Waste Generation cluster_waste_seg Waste Segregation cluster_waste_disp Final Disposal waste_solid Contaminated Solids (Gloves, Gowns, Paper) container_solid Labeled Hazardous Solid Waste Bin waste_solid->container_solid waste_liquid Unused Solutions container_liquid Labeled Hazardous Liquid Waste Bottle waste_liquid->container_liquid waste_sharps Contaminated Sharps (Needles, Pipette Tips) container_sharps Puncture-Resistant Sharps Container waste_sharps->container_sharps disp_pickup Scheduled Pickup by EH&S or Licensed Contractor container_solid->disp_pickup container_liquid->disp_pickup container_sharps->disp_pickup disp_transport Transport to a Licensed Hazardous Waste Facility disp_pickup->disp_transport disp_treatment Incineration or Other Approved Treatment disp_transport->disp_treatment

Caption: A logical flow for the proper disposal of waste contaminated with this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.